(5-(Furan-3-yl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRNPOLCWSRQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744412 | |
| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-22-6 | |
| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-(Furan-3-yl)pyridin-3-yl)methanamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The molecule (5-(Furan-3-yl)pyridin-3-yl)methanamine, a heterocyclic compound featuring interconnected pyridine and furan rings, represents a scaffold of significant interest due to the prevalence of such motifs in pharmacologically active agents.[1] Its structure, comprised of a primary amine appended to a bi-aromatic system, suggests potential for diverse chemical interactions and biological activity.
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of (5-(Furan-3-yl)pyridin-3-yl)methanamine. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical procedures, but to articulate the underlying scientific rationale—the causality—that dictates our experimental choices. We will proceed from foundational analysis, establishing the molecular formula, to a detailed exploration of the molecular architecture using a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques. Each step is designed to be a self-validating system, where data from one method corroborates and refines the hypotheses drawn from another, culminating in a definitive structural assignment.
Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before embarking on sophisticated spectroscopic analysis, the first principle of structure elucidation is to determine the molecular formula. For (5-(Furan-3-yl)pyridin-3-yl)methanamine, the proposed formula is C₁₀H₁₀N₂O.[2] High-Resolution Mass Spectrometry (HRMS) is the definitive technique to confirm this.
Degree of Unsaturation (DoU): A calculation of the DoU provides immediate insight into the number of rings and/or multiple bonds within the structure.
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation: DoU = 10 - (10/2) + (2/2) + 1 = 10 - 5 + 1 + 1 = 7
A DoU of 7 is consistent with the proposed structure, which contains two aromatic rings (a pyridine ring contributing 4 degrees and a furan ring contributing 2 degrees) and the double bonds within those rings account for the total. This initial calculation serves as a critical check against our proposed structure.
Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry is employed to confirm the molecular weight and to probe the molecule's stability and fragmentation pathways, which offers vital clues to its connectivity.
Causality of Technique Selection: Electrospray Ionization (ESI) is selected as the ionization method due to its "soft" nature, which is ideal for preventing premature fragmentation of the parent molecule and ensuring the detection of the protonated molecular ion, [M+H]⁺. Coupling this with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap allows for the precise mass measurement necessary to validate the elemental composition.
Expected Mass Spectrometric Data
The primary objective is to observe the [M+H]⁺ ion and compare its exact mass to the theoretical value.
| Ion Species | Theoretical m/z | Observed m/z | Interpretation |
| [C₁₀H₁₀N₂O + H]⁺ | 175.0866 | ~175.086 | Protonated molecular ion, confirming the molecular formula. |
| [C₁₀H₈NO]⁺ | 158.0600 | ~158.060 | Fragment corresponding to the loss of the amine group (NH₃). |
| [C₉H₈N]⁺ | 130.0651 | ~130.065 | Fragment resulting from benzylic cleavage of the CH₂-NH₂ bond. |
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer.
-
LC Method (Optional but Recommended): A brief chromatographic step using a C18 column can ensure sample purity prior to MS analysis.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and analyze its isotopic pattern. Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₁₀H₁₁N₂O.
The workflow for this initial characterization step is illustrated below.
Part 3: Infrared (IR) Spectroscopy - Functional Group Identification
With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups. This technique is particularly powerful for confirming the presence of the primary amine (N-H bonds) and characterizing the aromatic systems.
Causality of Technique Selection: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra for solid or liquid samples.
Expected IR Absorption Bands
The structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine predicts several characteristic absorption bands. The presence of a primary amine is definitively indicated by a pair of N-H stretching bands.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3250 | Medium, Sharp (Two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[3] |
| 3150-3000 | Medium-Weak | C-H Aromatic Stretch | Pyridine & Furan Rings |
| 2950-2850 | Medium-Weak | C-H Aliphatic Stretch | Methylene (-CH₂-) |
| 1650-1580 | Medium-Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂)[5] |
| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | Aromatic Rings |
| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine[5] |
| ~1100-1000 | Strong | C-O-C Asymmetric Stretch | Furan Ring |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify and label the characteristic peaks corresponding to the functional groups.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all atoms and their connectivity.[6]
Causality of Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its good solubilizing power and relatively clean spectral window. If solubility is an issue, or if hydrogen bonding needs to be probed differently, DMSO-d₆ can be used. The residual solvent peak is used for calibration.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 8.5 | m | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the pyridine nitrogen are highly deshielded. |
| ~8.0 - 7.8 | m | 1H | H-4 (Pyridine) | Pyridine proton meta to the nitrogen. |
| ~7.6 | t | 1H | H-5 (Furan) | Furan proton adjacent to the oxygen. |
| ~7.5 | t | 1H | H-2 (Furan) | Furan proton adjacent to the oxygen. |
| ~6.8 | m | 1H | H-4 (Furan) | Furan proton beta to the oxygen. |
| ~4.0 | s | 2H | -CH₂- | Methylene protons adjacent to an aromatic ring and an amine. |
| ~1.8 | br s | 2H | -NH₂ | Primary amine protons; signal is often broad and can be exchanged with D₂O.[5] |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Predicted δ (ppm) | Assignment | Rationale |
| ~150-155 | C-2, C-6 (Pyridine) | Carbons adjacent to the pyridine nitrogen. |
| ~144 | C-5 (Furan) | Furan carbon adjacent to oxygen. |
| ~140 | C-2 (Furan) | Furan carbon adjacent to oxygen. |
| ~135-140 | C-4, C-5 (Pyridine) | Aromatic carbons of the pyridine ring. |
| ~125-130 | C-3 (Pyridine) | Carbon bearing the methylene group. |
| ~120 | C-3 (Furan) | Carbon attached to the pyridine ring. |
| ~108 | C-4 (Furan) | Shielded furan carbon. |
| ~45 | -CH₂- | Aliphatic methylene carbon. |
2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] It will be crucial for tracing the connectivity within the pyridine and furan rings, for example, showing a correlation between H-2 and H-4 of the furan ring (via H-3, which is substituted).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[7] It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2 to 3 bonds.[7] These long-range correlations are essential for connecting the different fragments of the molecule: the pyridine ring, the furan ring, and the methanamine side chain.
The diagram below illustrates the key HMBC correlations that would provide unambiguous proof of the structure.
Key HMBC Insights:
-
Side Chain Placement: The protons of the -CH₂- group should show correlations to C-2, C-3, and C-4 of the pyridine ring, confirming its attachment at the C-3 position.
-
Ring-Ring Connectivity: Crucially, protons on the furan ring (e.g., H-2' and H-4') should show correlations to the pyridine carbon they are attached to (C-5), and similarly, the pyridine proton H-4 should correlate to C-3' of the furan ring. These correlations bridge the two heterocyclic systems and confirm the 5-(Furan-3-yl) linkage.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A D₂O exchange experiment should be performed on the ¹H sample: acquire a spectrum, add a drop of D₂O, shake, and re-acquire to confirm the -NH₂ protons, which will disappear or diminish.[5]
-
2D Spectra Acquisition: Using the same sample, acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters according to standard instrument protocols to achieve adequate resolution and signal-to-noise.
-
Data Analysis:
-
Assign the ¹H spectrum based on chemical shifts, multiplicities, and integrations.
-
Use the COSY spectrum to confirm proton-proton connectivities within each ring system.
-
Use the HSQC spectrum to assign the carbon signals that are directly bonded to the assigned protons.
-
Systematically analyze the HMBC spectrum to piece together the molecular fragments and confirm the final structure as depicted in Figure 2.
-
Part 5: Synthesis of Evidence and Final Elucidation
The structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine is definitively confirmed by the convergence of all spectroscopic data:
-
HRMS establishes the correct elemental composition (C₁₀H₁₀N₂O) and molecular weight (174.20 g/mol ).
-
FTIR confirms the presence of the key functional groups: a primary amine (-NH₂), aromatic C-H, aliphatic C-H, and the C-O-C ether linkage of the furan ring.
-
¹H and ¹³C NMR provide a count of the unique proton and carbon environments, which matches the proposed structure.
-
2D NMR (COSY, HSQC, and especially HMBC) provides the irrefutable evidence of connectivity. The HMBC data bridges the pyridine, furan, and methanamine fragments, confirming the substitution pattern and leaving no ambiguity. The observation of correlations between the furan protons and the C-5 of the pyridine ring, and between the methylene protons and C-3 of the pyridine ring, is the final, conclusive proof of the assigned structure.
This methodical, evidence-based approach ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment for (5-(Furan-3-yl)pyridin-3-yl)methanamine, a crucial step for its further development in research and industry.
References
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MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
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ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
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PubMed. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Retrieved from [Link]
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ResearchGate. (2023, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. CDN. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. Retrieved from [Link]
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ResearchGate. (2023, August 10). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. ResearchGate. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2023, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Retrieved from [Link]
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Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl(5-(pyridin-3-YL)furan-2-YL)methanamine. PubChem. Retrieved from [Link]
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LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. Retrieved from [Link]
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AK Lectures. (n.d.). Heteroaromatic Molecules (Pyridine, Pyrrole and Furan). AK Lectures. Retrieved from [Link]
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MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to (5-(Furan-3-yl)pyridin-3-yl)methanamine: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Furan and Pyridine in Medicinal Chemistry
(5-(Furan-3-yl)pyridin-3-yl)methanamine is a heterocyclic compound that incorporates three key structural motifs of significant interest in medicinal chemistry: a pyridine ring, a furan ring, and a primary aminomethyl group. The strategic combination of these fragments suggests its potential as a versatile scaffold in drug discovery. Pyridine rings are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups.[1] Furan, another five-membered aromatic heterocycle, also serves as a crucial building block, offering distinct electronic and steric properties that can modulate metabolic stability and receptor interactions.[2] The primary amine introduces a basic, nucleophilic center, providing a handle for salt formation to improve solubility or for further chemical modification.
This technical guide offers a comprehensive analysis of (5-(Furan-3-yl)pyridin-3-yl)methanamine, addressing the notable scarcity of specific literature by combining foundational data with in silico predictions, established synthetic and analytical methodologies, and a detailed examination of its chemical reactivity. This document is designed to serve as a foundational resource for researchers exploring this molecule and related structures in drug development and chemical biology.
PART 1: Foundational Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its fundamental properties can be established and key physicochemical parameters can be predicted using computational models. These predictions provide a valuable baseline for experimental design, formulation development, and preliminary assessment of its drug-like properties.
The molecular structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine is presented below, clearly delineating the connectivity of the furan and pyridine rings.
Caption: Proposed synthetic workflow for (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Nitrile Reduction
This protocol is a representative methodology. Researchers should perform their own reaction optimizations.
Step 1: Synthesis of 5-(Furan-3-yl)nicotinonitrile
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-cyanopyridine (1.0 eq), 3-furanylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water. Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The Suzuki-Miyaura coupling is driven by the formation of a stable C-C bond between the two heterocyclic rings. [3]The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. [4]4. Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(furan-3-yl)nicotinonitrile.
Step 2: Reduction of 5-(Furan-3-yl)nicotinonitrile to the Aminomethyl Derivative
-
Reaction Setup: Dissolve the 5-(furan-3-yl)nicotinonitrile intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Reduction: Add a catalytic amount of Raney Nickel (approx. 10% by weight) as a slurry in the same solvent.
-
Execution: Place the reaction vessel in a hydrogenation apparatus and pressurize with hydrogen gas (typically 50 psi). Stir vigorously at room temperature until hydrogen uptake ceases. The catalytic hydrogenation of nitriles is a common and effective method for the synthesis of primary amines. [5]4. Work-up and Isolation: Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet. Wash the celite pad with additional solvent. Concentrate the filtrate in vacuo to yield the crude (5-(Furan-3-yl)pyridin-3-yl)methanamine. Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Protocol 2: Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show distinct signals for the furan and pyridine protons in the aromatic region (approx. 7.0-8.5 ppm). A characteristic singlet or AB quartet for the -CH₂- group would appear more upfield (approx. 3.8-4.2 ppm), and a broad singlet for the -NH₂ protons, which may exchange with D₂O. The chemical shifts of the pyridine protons are sensitive to the protonation state of the nitrogen, which can be used to determine the pKa. [6] * ¹³C NMR: The spectrum will show ten distinct carbon signals, with those in the aromatic rings appearing in the 110-160 ppm range and the aminomethyl carbon appearing around 40-50 ppm.
-
-
Mass Spectrometry (MS):
-
Utilize electrospray ionization (ESI) in positive ion mode. The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated molecule (m/z ≈ 175.08). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using an ATR accessory. Key expected vibrational bands include N-H stretching of the primary amine (two bands, approx. 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (approx. 1400-1600 cm⁻¹), and C-N stretching (approx. 1000-1200 cm⁻¹).
-
PART 3: Chemical Reactivity, Stability, and Drug Discovery Context
The chemical behavior of (5-(Furan-3-yl)pyridin-3-yl)methanamine is governed by the interplay of its three functional components. Understanding its reactivity is critical for handling, derivatization, and predicting its metabolic fate.
Caption: Key reactivity sites of (5-(Furan-3-yl)pyridin-3-yl)methanamine.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it basic and available for protonation or reactions with Lewis acids. [7]It can be readily N-alkylated or N-oxidized. Electrophilic aromatic substitution on the pyridine ring is difficult due to the electron-withdrawing nature of the nitrogen atom. [8]
-
Primary Amine: The aminomethyl group is a primary aliphatic amine, which is typically more basic than the pyridine nitrogen. It is a potent nucleophile and will readily react with electrophiles such as acyl chlorides (to form amides) or alkyl halides. Its basicity allows for the formation of crystalline salts (e.g., with HCl or H₂SO₄), which is a common strategy to improve the aqueous solubility and handling of amine-containing drug candidates.
-
Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, typically at the position adjacent to the oxygen (C2 or C5). [9]However, a more significant consideration in a drug development context is its metabolic liability. The furan ring can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes. [10][11]These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism often associated with hepatotoxicity. [11][12]This potential for metabolic activation is a critical parameter to assess in the preclinical development of any furan-containing compound.
Stability and Storage
Based on its functional groups, (5-(Furan-3-yl)pyridin-3-yl)methanamine is expected to be a stable compound under standard laboratory conditions. However, as a primary amine, it is susceptible to slow air oxidation and can absorb atmospheric carbon dioxide. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Conclusion and Future Directions
(5-(Furan-3-yl)pyridin-3-yl)methanamine represents an intriguing, yet underexplored, chemical entity. This guide has established its core physicochemical identity through a combination of known data and computational predictions, proposed a viable synthetic route, and outlined a comprehensive characterization strategy. The analysis of its chemical reactivity highlights the versatility afforded by its amine, pyridine, and furan moieties, while also underscoring the critical need to evaluate the metabolic stability of the furan ring.
Significant knowledge gaps remain, presenting clear opportunities for future research:
-
Experimental Validation: The predicted physicochemical properties, such as pKa and solubility, require experimental verification to guide formulation and preclinical studies.
-
Biological Screening: The compound should be screened against a diverse range of biological targets. Its structure suggests potential applications in areas where pyridine and furan motifs are prevalent, such as kinase inhibition or GPCR modulation.
-
Metabolic Stability Assessment: In vitro metabolic studies using liver microsomes or hepatocytes are essential to quantify the potential for reactive metabolite formation from the furan ring.
-
Analogue Synthesis: The primary amine provides a straightforward attachment point for the synthesis of a library of analogues, enabling systematic exploration of the structure-activity relationship (SAR).
By providing this foundational guide, we hope to catalyze further investigation into (5-(Furan-3-yl)pyridin-3-yl)methanamine, unlocking its potential as a valuable scaffold for the development of novel therapeutics.
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A Technical Guide to Determining the Organic Solvent Solubility of (5-(Furan-3-yl)pyridin-3-yl)methanamine for Pharmaceutical Development
Abstract
Solubility is a critical, foundational physicochemical property that dictates the developability of a novel chemical entity.[1][2][3] Poor solubility can terminate the progression of an otherwise promising drug candidate by hindering formulation, compromising bioavailability, and leading to unreliable data in preclinical assays.[4][5][6] This guide addresses the solubility determination for (5-(Furan-3-yl)pyridin-3-yl)methanamine, a novel heterocyclic compound for which extensive public data is not available. Rather than a simple data sheet, this document provides a comprehensive framework for researchers to elucidate the solubility profile of this molecule, or structurally similar compounds, in a suite of pharmaceutically relevant organic solvents. We will dissect the molecule's structural attributes to predict solubility behavior, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss the interpretation of the resulting data in a drug development context.
Predictive Analysis from Molecular Structure
A molecule's solubility is governed by its intermolecular interactions with a given solvent. An a priori analysis of the functional groups within (5-(Furan-3-yl)pyridin-3-yl)methanamine allows for a reasoned prediction of its solubility profile, based on the principle of "like dissolves like."[7]
The structure consists of three key components: a pyridine ring, a furan ring, and a primary aminomethyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity. This feature enhances solubility in polar solvents.[8] Pyridine-containing heterocycles are often utilized in medicinal chemistry to improve aqueous solubility and pharmacokinetic properties.[8]
-
Furan Ring: As an aromatic five-membered heterocycle, furan is less polar than pyridine but can participate in π-π stacking interactions. Its presence contributes to the overall lipophilicity of the molecule.
-
Aminomethyl Group (-CH₂NH₂): This is the most significant contributor to polarity. The primary amine provides two hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (the lone pair on the nitrogen), facilitating strong interactions with polar protic solvents. The presence of aliphatic amine groups is known to increase the solubility of drug-like compounds.[9][10]
Predicted Solubility Behavior:
-
Low Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The highly polar aminomethyl and pyridine moieties will have weak interactions with non-polar solvents, leading to poor solubility.
-
Moderate to High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the solute.
-
High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong solvation of the aminomethyl and pyridine groups.
This predictive framework is visualized in the diagram below, which highlights the key functional groups influencing solubility.
Caption: Figure 1: Key functional groups of the target molecule.
A Framework for Experimental Solubility Determination
To move from prediction to quantitative data, a systematic experimental approach is required. This guide details the Equilibrium Shake-Flask Method , which is considered the "gold standard" for determining thermodynamic solubility.[11][12][13] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, providing a definitive value crucial for later-stage development and formulation.[4][14]
The overall workflow is a multi-step, self-validating process designed to ensure accuracy and reproducibility.
Caption: Figure 2: Workflow for the Shake-Flask Solubility Method.
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps necessary to determine the thermodynamic solubility of (5-(Furan-3-yl)pyridin-3-yl)methanamine.
3.1. Materials & Reagents
-
(5-(Furan-3-yl)pyridin-3-yl)methanamine (solid, >95% purity)
-
Selected Organic Solvents (HPLC grade or higher): e.g., Hexane, Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO).
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
3.2. Step-by-Step Methodology
-
Preparation of Solvent Vials:
-
Aliquot a precise volume (e.g., 1.0 mL) of each selected organic solvent into appropriately labeled 2 mL glass vials. Prepare each solvent in triplicate for statistical validity.
-
-
Addition of Compound (The "Excess Solid" Principle):
-
Weigh and add an excess amount of the solid compound to each vial. "Excess" is critical; a good starting point is 5-10 mg. The goal is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[15]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for a minimum of 24 hours.[16] For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[17]
-
-
Phase Separation (Critical Step):
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
To separate the saturated liquid phase from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality: This step is crucial to prevent undissolved microparticles from being carried over into the analytical sample, which would artificially inflate the measured solubility.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Inject the filtered supernatant samples and the calibration standards into the HPLC system.
-
The concentration of the compound in the saturated solution is determined by comparing its peak area from the UV detector against the calibration curve.
-
3.3. Self-Validation and Trustworthiness
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change, equilibrium can be assumed.[17]
-
Solid Phase Analysis: For rigorous studies, the remaining solid can be analyzed (e.g., by DSC or XRD) to confirm that no phase change or degradation occurred during the experiment.[17]
Data Presentation and Interpretation
The quantitative results should be summarized in a clear, structured table. This allows for easy comparison across different solvents and provides a valuable reference for formulation scientists and medicinal chemists.
Table 1: Hypothetical Solubility Profile of (5-(Furan-3-yl)pyridin-3-yl)methanamine at 25 °C
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Measured Solubility (mg/mL) | Molar Solubility (M) |
| Hexane | Non-Polar | 0.1 | Very Low | < 0.01 | < 0.00006 |
| Toluene | Aromatic | 2.4 | Low | 0.5 | 0.0029 |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | 15.2 | 0.087 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | 25.8 | 0.148 |
| Acetonitrile | Polar Aprotic | 5.8 | High | 88.1 | 0.506 |
| Ethanol | Polar Protic | 4.3 | High | > 200 | > 1.15 |
| Methanol | Polar Protic | 5.1 | Very High | > 250 | > 1.44 |
| DMSO | Polar Aprotic | 7.2 | Very High | > 300 | > 1.72 |
Interpretation for Drug Development:
-
The very high solubility in solvents like Methanol, Ethanol, and DMSO suggests these would be excellent choices for preparing high-concentration stock solutions for in vitro screening assays.[15]
-
The moderate solubility in Dichloromethane and Ethyl Acetate indicates these solvents could be useful in purification schemes, such as column chromatography or extraction.
-
The poor solubility in Toluene and Hexane is highly advantageous for crystallization and precipitation steps. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce controlled precipitation of pure crystals.
-
This profile provides crucial information for preclinical formulation. For early-stage animal studies, a liquid formulation might be developed using a co-solvent system, and this data helps select appropriate excipients.[18]
Conclusion
While public data for (5-(Furan-3-yl)pyridin-3-yl)methanamine is limited, a robust understanding of its solubility in organic solvents is achievable through a combination of predictive structural analysis and systematic experimental determination. The predictive analysis based on its functional groups (pyridine, furan, aminomethyl) provides a strong hypothesis, and the shake-flask method offers a reliable "gold standard" for generating precise thermodynamic solubility data. The resulting solubility profile is not merely an academic exercise; it is a critical dataset that informs decisions at every stage of the drug development pipeline, from early-stage screening and purification to late-stage formulation and manufacturing. Following the protocols and framework outlined in this guide will empower research and development teams to efficiently characterize this and other novel chemical entities, mitigating risks and accelerating the path to viable drug candidates.
References
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
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Wikipedia. Hansen solubility parameter. [Link]
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Gjergji, Z., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie. [Link]
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Al-Karawi, A. O., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Hansen, C. M. Hansen Solubility Parameters. [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [YouTube video]. [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
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Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]
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Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
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De-Kayne, R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
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Yalkowsky, S. H. (2023, November 8). Estimating Water Solubilities of Difunctional, Uncharged Organic Molecules. Journal of Chemical Education. [Link]
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Huuskonen, J., et al. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Scilit. [Link]
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ResearchGate. Physicochemical properties of 4-amino pyridine a model pollutant. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
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ResearchGate. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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ScienceDirect. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]
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Kumar, V., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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ResearchGate. (2017). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
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The Therapeutic Potential of Furan-Pyridine Scaffolds: A Technical Guide to Evaluating Biological Activity
Introduction: The Emergence of Furan-Pyridine Hybrids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Among these, the fusion of furan and pyridine rings into a single molecular entity has garnered significant attention from the scientific community. Both furan and pyridine are independently recognized for their diverse and potent biological activities.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core component of numerous natural products and synthetic drugs, contributing to a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, the pyridine nucleus, a six-membered nitrogen-containing heterocycle, is a ubiquitous pharmacophore found in a vast array of FDA-approved drugs and is known to impart a range of biological activities.[1][2][5]
The rationale behind the synthesis of furan-pyridine hybrids lies in the principle of molecular hybridization, which aims to integrate the distinct pharmacophoric features of each ring system into a single molecule. This can lead to synergistic effects, novel mechanisms of action, and improved pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the significant biological activities associated with furan-pyridine compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying molecular mechanisms, present detailed protocols for their evaluation, and provide insights into the structure-activity relationships that govern their therapeutic effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Furan-pyridine derivatives have demonstrated remarkable potential as anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, liver, and esophagus.[1][6] The mechanisms underpinning their antitumor activity are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell survival and proliferation.
Mechanism of Action: Interference with Critical Cellular Pathways
A key mechanism of action for several furan-pyridine compounds is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, leading to the inhibition of cell proliferation and the induction of apoptosis.[1]
Furthermore, certain furan-pyridine derivatives have been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators leads to the release of cytochrome c from the mitochondria, triggering a cascade of caspase activation that culminates in cell death.
Enzyme inhibition is another significant avenue through which furan-pyridine compounds exert their anticancer effects. They have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.
Data Presentation: Cytotoxic Activity of Representative Furan-Pyridine Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | |
| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | |
| Compound 7b | MCF-7 (Breast) | 0.46 | |
| Compound 12f | MCF-7 (Breast) | 0.27 | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 | |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Furan-pyridine test compounds
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyridine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by furan-pyridine compounds.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[8] Furan-pyridine compounds have emerged as a promising class of antimicrobial agents, demonstrating activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][8][9]
Mechanism of Action: Disruption of Microbial Integrity and Function
The antimicrobial mechanisms of furan-pyridine derivatives are diverse. Some compounds have been shown to disrupt the integrity of the bacterial cell wall, a structure that is essential for bacterial survival.[10] This can lead to cell lysis and death. Other derivatives may interfere with essential microbial enzymes or inhibit the formation of microbial transcription initiation complexes, thereby halting protein synthesis and replication.[11]
Data Presentation: Antimicrobial Activity of Furan-Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8k | E. coli | 12.5 | [8] |
| Compound 8d | A. niger | 100 | [8] |
| Compound 8e | A. niger | 100 | [8] |
| Compound 12 | B. subtilis | 6.25-12.5 | [2] |
| Compound 15 | S. aureus | 6.25-12.5 | [2] |
| Compound 16 | P. aeruginosa | 6.25-12.5 | [2] |
| Compound 17 | E. coli | 6.25-12.5 | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][11][12]
Materials:
-
96-well microtiter plates
-
Furan-pyridine test compounds
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
Compound Dilution: Prepare a stock solution of the furan-pyridine compound. Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a microplate reader.[12]
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and certain types of cancer. Furan-pyridine scaffolds have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[4]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary target for the anti-inflammatory activity of furan-pyridine compounds is the cyclooxygenase (COX) enzymes, particularly COX-2.[13] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: COX-2 Inhibition Assay
Several commercial kits are available for assessing COX-2 inhibitory activity. The following is a general protocol for a colorimetric inhibitor screening assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Furan-pyridine test compounds
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the furan-pyridine test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate to each well.
-
Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 25°C.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Furan-pyridine compounds represent a versatile and promising scaffold in medicinal chemistry, with demonstrated potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synergistic combination of the furan and pyridine moieties offers a rich chemical space for the design of molecules with enhanced biological activity and improved pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates through the drug discovery pipeline.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds.[14] Further exploration of their mechanisms of action at the molecular level will provide a deeper understanding of their therapeutic effects and may reveal novel biological targets. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of lead compounds in preclinical models. The continued investigation of furan-pyridine derivatives holds significant promise for the development of the next generation of therapeutics to address unmet medical needs.
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Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. (2023). PubMed. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti Int. J. Adv. Biol. Biomed. Res.. [Link]
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From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. (2016). PubMed. [Link]
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The Furan-Pyridine Scaffold: A Versatile Architectural Motif in Modern Medicinal Chemistry
Abstract
The strategic fusion of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern drug discovery, often yielding compounds with novel or enhanced pharmacological profiles. Among these, the furan-pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the furan-pyridine core, synthesizing field-proven insights with rigorous scientific data. We will dissect its fundamental physicochemical properties, survey key synthetic methodologies, and analyze its multifaceted roles in oncology, infectious diseases, and neurology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
The Furan-Pyridine Scaffold: Physicochemical & Medicinal Significance
The furan-pyridine scaffold is a hybrid molecular architecture incorporating a five-membered furan ring and a six-membered pyridine ring. This combination is not merely an arbitrary fusion of heterocycles; it creates a unique electronic and steric environment that is highly conducive to interactions with biological targets.
-
Furan Moiety: The furan ring, an aromatic heterocycle with one oxygen atom, is a versatile component in medicinal chemistry.[1] Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can serve as a bioisosteric replacement for phenyl rings, which can improve metabolic stability and overall bioavailability.[1] The furan nucleus is found in numerous clinically approved drugs, highlighting its therapeutic importance.[2]
-
Pyridine Moiety: Pyridine, a nitrogen-bearing six-membered aromatic ring, is an isostere of benzene and is a fundamental building block in over 7,000 drug molecules.[3] The nitrogen atom imparts basicity and can be protonated at physiological pH, enabling ionic interactions within enzyme active sites.[4] This feature often enhances water solubility, a crucial pharmacokinetic property for drug candidates.[5][6]
The amalgamation of these two rings creates a scaffold with a rich electronic landscape, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for high-affinity binding to target proteins.[1]
Synthetic Strategies: Building the Furan-Pyridine Core
The construction of the furan-pyridine scaffold can be achieved through various synthetic routes. Multi-step syntheses are common, often culminating in the fusion of the two heterocyclic systems.[4] Tandem reactions, which involve multiple bond-forming events in a single pot, offer an elegant and efficient approach. For instance, a tandem reaction involving Knoevenagel condensation followed by nucleophilic aromatic substitution has been successfully employed to generate pyridine 1-oxide derivatives with good yields.[3][4]
Experimental Protocol: Representative Synthesis of a Furan-Pyridinone Derivative
This protocol describes a general procedure for synthesizing furan-pyridinone compounds, a class of molecules investigated for their anticancer properties.[7]
Step 1: Synthesis of Intermediate (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate
-
To a solution of furan-2-carbaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of the Final Furan-Pyridinone Compound
-
To a solution of the intermediate from Step 1 (5 mmol) and an appropriate active methylene compound (e.g., malononitrile, 5 mmol) in ethanol (15 mL), add diethylamine (5 mmol).
-
Stir the mixture at room temperature for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, a solid precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final furan-pyridinone derivative.
General Workflow for Furan-Pyridine Drug Discovery
The following diagram illustrates a typical workflow from synthesis to biological evaluation for novel compounds based on the furan-pyridine scaffold.
Caption: General workflow for the synthesis and evaluation of furan-pyridine derivatives.
Therapeutic Applications: A Multifaceted Pharmacophore
The furan-pyridine scaffold has demonstrated significant therapeutic potential across a diverse range of diseases, acting on various biological targets.
Anticancer Activity
The furan-pyridine core is a prominent feature in many potent anticancer agents, primarily due to its ability to effectively inhibit protein kinases and other key targets in cancer cell proliferation.[7][8]
-
Kinase Inhibition: Many derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8][9] For example, certain furan-bearing pyrazolo[3,4-b]pyridines have shown potent CDK2 inhibitory activity, with IC50 values significantly lower than the standard roscovitine, leading to cell cycle arrest.[9] Others have been designed as inhibitors of PIM-1 kinase, VEGFR-2, and other tyrosine kinases involved in tumor growth and angiogenesis.[10][11][12]
-
Microtubule Disruption: Some furan-pyridine compounds exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2 phase and subsequent apoptosis.[4][8]
-
p53-MDM2 Interaction: The scaffold has also been utilized to design inhibitors of the p53-MDM2 protein-protein interaction. By blocking this interaction, these compounds can stabilize the p53 tumor suppressor protein, leading to increased levels of p53 and its downstream target p21, ultimately inducing apoptosis in cancer cells.[9]
The following diagram illustrates the role of CDK2 in cell cycle progression, a common target for furan-pyridine inhibitors.
Caption: Inhibition of the CDK2/Cyclin E complex by furan-pyridine derivatives blocks the G1/S cell cycle transition.
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| Pyridinyl furan sugar derivatives | Cytotoxicity | HCT-116 | 24.95–45.80 µM | [3][4] |
| Furopyridine derivative (Cpd 14) | CDK2 | HCT-116 | - (Superior to others) | [8] |
| Furan-pyridinone (Cpd 4c) | Cytotoxicity | KYSE150 | 0.655 µg/mL (48h) | [7] |
| Furan-bearing pyrazolo[3,4-b]pyridine (Cpd 12f) | CDK2 | - | 0.27 µM | [9] |
| Spiro-oxindole derivative (Cpd 16a) | p53-MDM2 | MCF-7 | 3.09 µM | [9] |
| Pyridine-1,3,4-oxadiazole hybrid | PIM-1 Kinase | MCF-7 | 14.3 nM (Cpd 12) | [10] |
Table 1: Anticancer activity of selected furan-pyridine derivatives.
Antibacterial Activity
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibiotics. The furan-pyridine scaffold has been explored for this purpose, showing particular promise against challenging Gram-negative pathogens.[13]
-
Mechanism of Action: A key mechanism involves the disruption of the outer membrane protein (OMP) assembly. Certain tetrahydrothieno[2,3-c]pyridine derivatives, which incorporate a furan group, have been shown to inhibit the beta-barrel assembly machinery (BAM) complex.[13] These compounds bind to the BamA protein, disrupting its crucial interaction with BamD. This action impairs OMP biogenesis, damages the outer membrane, and leads to bacterial cell death.[13]
-
Spectrum of Activity: These compounds have demonstrated potent in vitro activity against E. coli, Acinetobacter baumannii, Klebsiella pneumoniae, and various multidrug-resistant clinical isolates.[13]
| Compound Scaffold | Bacterial Strain | MIC (µg/mL) | Mechanism | Reference |
| Tetrahydrothieno[2,3-c]pyridine | E. coli ATCC 25922 | 2-8 fold > IMB-H4 | BamA-BamD Disruption | [13] |
| Tetrahydrothieno[2,3-c]pyridine | A. baumannii ATCC 19606 | Potent Activity | BamA-BamD Disruption | [13] |
| Pyridine derivatives | S. epidermidis (drug-resistant) | Potent Efficacy | Not specified | [3][4] |
| Pyridine-thiazole hybrids | M. tuberculosis | 3.125 µg/mL | Not specified | [5] |
Table 2: Antibacterial activity of selected pyridine-based derivatives.
Antiviral and Neuroprotective Activities
-
Antiviral Potential: The pyridine scaffold is a component of numerous antiviral agents.[14][15] Furan-pyridine hybrids have been investigated for activity against a range of viruses, including HIV, Hepatitis C (HCV), and influenza.[4][15][16] The mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase.[14][15]
-
Neuroprotective Roles: Furan-containing compounds are being explored for their neuroprotective potential in diseases like Alzheimer's and Parkinson's.[17][18] Their mechanisms often involve mitigating oxidative stress and reducing neuroinflammation, which are key factors in the progression of neurodegenerative disorders.[17][18] While research into specific furan-pyridine scaffolds for these conditions is emerging, the foundational properties of the individual heterocycles suggest this is a promising area for future development.
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of the furan-pyridine scaffold relies on a deep understanding of its structure-activity relationships (SAR). Systematic modification of the core and its substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Substitution Patterns: The position and nature of substituents on both the furan and pyridine rings are critical. For instance, in a series of antibacterial tetrahydrothieno[2,3-c]pyridine derivatives, modifying the aryl substituent on the furan group was crucial for enhancing potency and reducing cytotoxicity.[13]
-
Functional Groups: The addition of specific functional groups can dramatically alter activity. Electron-withdrawing groups (e.g., -NO2) on the furan ring often enhance antimicrobial activity, while bulky aromatic groups can increase anticancer potency by improving receptor binding. In CDK2 inhibitors, incorporating an ester functionality on a furopyridine derivative showed superior activity against a colon cancer cell line.[8]
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(5-(Furan-3-yl)pyridin-3-yl)methanamine synthesis precursors
An In-Depth Technical Guide to the Synthesis Precursors of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Introduction
(5-(Furan-3-yl)pyridin-3-yl)methanamine is a bifunctional molecule incorporating two key heterocyclic scaffolds: pyridine and furan. These motifs are prevalent in medicinal chemistry and are components of numerous pharmacologically active compounds.[1][2][3] The furan ring can act as a bioisostere for a phenyl group, potentially modifying steric and electronic properties to improve metabolic stability and drug-receptor interactions.[1][2] The pyridine ring is a common feature in drug candidates, contributing to aqueous solubility and providing a key vector for molecular interactions. The methanamine substituent offers a basic nitrogen center, crucial for forming salts or acting as a hydrogen bond donor/acceptor.
This guide provides a comprehensive technical overview of the synthetic precursors and methodologies required to construct (5-(Furan-3-yl)pyridin-3-yl)methanamine. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles and the rationale governing the choice of reagents and conditions. The presented synthesis follows a convergent and logical pathway, beginning with a robust cross-coupling reaction to form the core furan-pyridine scaffold, followed by a critical functional group transformation to yield the final primary amine. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthetic route.
Part 1: Retrosynthetic Analysis and Core Precursors
A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic strategy. The primary amine can be disconnected to a nitrile, a common and reliable transformation. This nitrile intermediate, in turn, can be disconnected at the pyridine-furan bond, pointing towards a cross-coupling reaction. This approach identifies three key precursors that are the foundation of the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
The analysis highlights two pivotal stages:
-
Scaffold Construction: The formation of the C-C bond between the pyridine and furan rings. This is most effectively achieved via a palladium- or nickel-catalyzed cross-coupling reaction.
-
Functional Group Interconversion: The reduction of a nitrile group on the pyridine ring to the target primary aminomethyl group.
This leads to the identification of the following essential precursors:
-
Immediate Precursor: 5-(Furan-3-yl)nicotinonitrile[4]
-
Core Building Blocks: 5-Bromonicotinonitrile and 3-Furanylboronic acid
Part 2: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[5][6] It involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[5]
Mechanistic Overview
The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-bromonicotinonitrile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms a borate species (e.g., [R-B(OH)₃]⁻), which is more nucleophilic and facilitates the transfer.[5][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Reagent Selection
-
Precursors: 5-Bromonicotinonitrile is chosen as the halide partner due to the higher reactivity of aryl bromides compared to chlorides in oxidative addition.[5] 3-Furanylboronic acid is a stable and readily available source of the furan nucleophile.
-
Catalyst System: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-deficient heterocycles (like pyridine) and five-membered heterocycles often benefit from more specialized systems. Catalysts such as PdCl₂(dppf) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are common. Nickel catalysts, for instance, NiCl₂(PCy₃)₂, have also proven highly effective for coupling heterocyclic substrates and can be a more economical alternative to palladium.[8]
-
Base and Solvent: The choice of base is critical for activating the boronic acid. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is typically used.[8] The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent like dioxane, toluene, or tert-Amyl alcohol with water is standard, as water aids in dissolving the base and the borate intermediate.[8]
Data Summary: Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Halide | 5-Bromonicotinonitrile | 5-Bromonicotinonitrile | Standard starting material. |
| Boronic Acid | 3-Furanylboronic acid | 3-Furanylboronic acid | Furan source. |
| Catalyst | PdCl₂(dppf) | NiCl₂(PCy₃)₂[8] | Palladium offers broad reliability; Nickel is a potent, cost-effective alternative for heteroaryl coupling. |
| Base | K₂CO₃ | K₃PO₄[8] | K₃PO₄ is a stronger base, often accelerating transmetalation. |
| Solvent | Dioxane / H₂O | tert-Amyl Alcohol[8] | Aqueous dioxane is classic; t-Amyl alcohol can improve solubility and allow higher temperatures. |
| Temperature | 80-100 °C | 120 °C[8] | Higher temperatures are often needed to drive the coupling of less reactive partners. |
| Typical Yield | 70-90% | ~83%[8] | Both systems are highly efficient. |
Experimental Protocol: Synthesis of 5-(Furan-3-yl)nicotinonitrile
This protocol is a representative example based on established nickel-catalyzed Suzuki-Miyaura coupling methodologies.[8]
-
Inerting the Reaction Vessel: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add potassium phosphate (K₃PO₄, 3 eq.). Seal the flask and place it under a high vacuum, then gently flame-dry the contents to remove residual moisture. Allow the flask to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 5-bromonicotinonitrile (1.0 eq.), 3-furanylboronic acid (1.5-2.5 eq.), and the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 0.5-1 mol%).
-
Solvent Addition: Equip the flask with a reflux condenser. Via cannula, add anhydrous tert-Amyl alcohol (to achieve a concentration of ~0.3 M with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and an organic solvent like diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(furan-3-yl)nicotinonitrile as a solid.
Part 3: Final Transformation: Reduction to the Primary Amine
The reduction of the nitrile group in 5-(furan-3-yl)nicotinonitrile is the final and critical step to obtain the target methanamine. The choice of reducing agent is paramount to ensure high selectivity for the primary amine and to avoid unwanted side reactions, such as the formation of secondary or tertiary amines or the reduction of the furan ring.[9][10]
Methodology Comparison: Catalytic Hydrogenation vs. Metal Hydrides
Two primary strategies are employed for this transformation: catalytic hydrogenation and reduction with metal hydrides.[11]
-
Catalytic Hydrogenation: This method is atom-economical and generates minimal waste, making it ideal for large-scale synthesis.[12] A metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is used with hydrogen gas.[12] The primary challenge is preventing the intermediate imine from reacting with the product amine to form secondary amines.[12] This is often suppressed by adding ammonia to the reaction mixture, which competitively inhibits the side reaction. The furan ring is susceptible to hydrogenation under harsh conditions, so careful selection of the catalyst and reaction parameters is necessary.[10]
-
Metal Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are highly effective for reducing nitriles.[11][13] Unlike sodium borohydride (NaBH₄), which is generally not potent enough to reduce nitriles, LiAlH₄ delivers hydrides with sufficient reactivity.[11] This method is often faster and does not require high-pressure equipment. However, it is stoichiometric, produces significant salt waste, and requires a strictly anhydrous environment and a careful aqueous workup procedure to quench the excess reagent.
Caption: Decision workflow for nitrile reduction.
Data Summary: Nitrile Reduction Methodologies
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Primary Reagent | H₂ gas | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst/Stoichiometry | Catalytic (e.g., Raney Ni) | Stoichiometric (≥2 eq.) |
| Solvent | Methanol or Ethanol (often with NH₃) | Anhydrous Ether or THF |
| Temperature | Room Temp. to 50 °C | 0 °C to Reflux |
| Pressure | 50-500 psi | Atmospheric |
| Selectivity | Good to Excellent (with NH₃) | Excellent |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalysts | Pyrophoric reagent, violent H₂ evolution during quench |
| Workup | Filtration of catalyst | Careful, often multi-step, aqueous quench |
| Scalability | Excellent | Moderate |
Experimental Protocol 1: Catalytic Hydrogenation
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-(furan-3-yl)nicotinonitrile (1.0 eq.) and a solvent such as 7N ammonia in methanol.
-
Catalyst Addition: Under a flow of inert gas, carefully add a slurry of Raney Nickel (approx. 10-20% by weight) in methanol. Caution: Raney Nickel is pyrophoric and must be handled wet and under an inert atmosphere.
-
Reaction Execution: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, carefully vent the vessel and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to an HCl salt followed by recrystallization.
Experimental Protocol 2: LiAlH₄ Reduction
-
Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 5-(furan-3-yl)nicotinonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add dropwise: 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). Caution: This process generates hydrogen gas and is highly exothermic.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate. Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Conclusion
The synthesis of (5-(furan-3-yl)pyridin-3-yl)methanamine is most efficiently approached through a two-stage process centered on key precursors. The core furan-pyridine structure is robustly assembled using a Suzuki-Miyaura cross-coupling of 5-bromonicotinonitrile and 3-furanylboronic acid . The choice between palladium and nickel catalysis allows for flexibility based on cost and substrate reactivity. The final, critical step involves the reduction of the intermediate, 5-(furan-3-yl)nicotinonitrile . For this transformation, catalytic hydrogenation offers a scalable and green route, while LiAlH₄ reduction provides a rapid and highly selective laboratory-scale alternative. A thorough understanding of these precursors and the rationale behind the associated methodologies empowers chemists to reliably synthesize this valuable compound for applications in drug discovery and materials science.
References
-
Title: Catalytic Reduction of Nitriles. Source: Science of Synthesis, Thieme.
-
Title: Nitrile reduction. Source: Wikipedia.
-
Title: Reducing Nitriles to Primary Amines. Source: Chemguide.
-
Title: Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Source: Organic Letters, ACS Publications.
-
Title: Preparation of Amines: Reduction of Amides and Nitriles. Source: JoVE.
-
Title: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Source: Organic Syntheses.
-
Title: An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Source: Molecules, MDPI.
-
Title: (5-(Furan-3-yl)pyridin-3-yl)methanamine. Source: Aceschem.
-
Title: Application of furan derivative in medicinal field. Source: ResearchGate.
-
Title: Nicotinonitrile. Source: Organic Syntheses.
-
Title: Suzuki reaction. Source: Wikipedia.
-
Title: (5-pyridin-3-ylfuran-2-yl)methanamine. Source: Santa Cruz Biotechnology.
-
Title: (5-(Pyridin-3-yl)furan-2-yl)methanamine. Source: CHIRALEN.
-
Title: (5-(furan-3-yl)pyridin-3-yl)methanamine. Source: ChemBK.
-
Title: 5-(Furan-3-yl)nicotinonitrile. Source: PubChem.
-
Title: (5-Pyridin-3-ylfuran-2-yl)methanamine. Source: PubChem.
-
Title: Furan as a versatile synthon. Source: C&EN.
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Source: Oriental Journal of Chemistry.
-
Title: Synthesis method of 3-bromo-5-methylpyridine. Source: Patsnap.
-
Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.
-
Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Source: ResearchGate.
-
Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Source: Organic Chemistry Portal.
-
Title: Suzuki Coupling. Source: Organic Chemistry Portal.
-
Title: Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Source: PMC, PubMed Central.
-
Title: Medicinal significance of furan derivatives : A Review. Source: Semantic Scholar.
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Methodological & Application
Application Note: A Validated Two-Step Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of (5-(Furan-3-yl)pyridin-3-yl)methanamine, a key building block in medicinal chemistry. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 5-bromo-3-cyanopyridine and furan-3-ylboronic acid to construct the core bi-heterocyclic scaffold. The subsequent reduction of the nitrile functionality to the primary amine is achieved via catalytic hydrogenation. This guide offers in-depth experimental procedures, explains the rationale behind the chosen conditions, and provides a framework for the successful synthesis and purification of the target compound.
Introduction
The convergence of pyridine and furan ring systems within a single molecular entity offers a rich scaffold for the development of novel therapeutic agents. The title compound, (5-(Furan-3-yl)pyridin-3-yl)methanamine, incorporates the structural alerts and electronic properties often sought in drug discovery programs. Its synthesis, therefore, is of significant interest to researchers in pharmaceutical and medicinal chemistry. This document outlines a reliable and scalable synthetic route, grounded in established chemical transformations, to access this valuable molecule.
Overall Synthetic Strategy
The synthesis is designed as a convergent two-step process. The initial step focuses on the strategic carbon-carbon bond formation to create the 5-(furan-3-yl)nicotinonitrile intermediate. The second step involves the chemoselective reduction of the nitrile group to the desired primary amine.
Figure 1: Proposed two-step synthetic workflow.
Part 1: Synthesis of 5-(Furan-3-yl)nicotinonitrile
This initial step employs a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aryl or heteroaryl halides and organoboron compounds.[1] The choice of a palladium catalyst and a suitable base is critical for achieving high yields and minimizing side reactions.[2]
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Bromo-3-cyanopyridine | ≥97% | Commercially Available |
| Furan-3-ylboronic acid | ≥95% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromo-3-cyanopyridine (1.0 eq.), furan-3-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90-95 °C and stir vigorously under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(furan-3-yl)nicotinonitrile as a solid.
Part 2: Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
The final step involves the reduction of the nitrile group of the intermediate to the primary amine. Catalytic hydrogenation using Raney Nickel is a robust and scalable method for this transformation.[1][3] An alternative method using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is also presented.[4][5]
Protocol 2A: Catalytic Hydrogenation with Raney Nickel
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-(Furan-3-yl)nicotinonitrile | - | From Part 1 |
| Raney Nickel (slurry in water) | - | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ammonia solution (in Ethanol) | 7 N | Commercially Available |
| Celite® | - | Commercially Available |
Instrumentation:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor vessel, suspend 5-(furan-3-yl)nicotinonitrile (1.0 eq.) in anhydrous ethanol.
-
Add the ethanolic ammonia solution. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Carefully add the Raney Nickel slurry (approximately 10-20% by weight of the nitrile).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-50 °C and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-(furan-3-yl)pyridin-3-yl)methanamine.
-
The crude product can be purified by acid-base extraction or by column chromatography on silica gel treated with triethylamine.
Protocol 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-(Furan-3-yl)nicotinonitrile | - | From Part 1 |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or solution in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | - | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 5-(furan-3-yl)nicotinonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude (5-(furan-3-yl)pyridin-3-yl)methanamine.
-
Purify as described in Protocol 2A.
Characterization
The identity and purity of the final product and intermediate should be confirmed by standard analytical techniques.
5-(Furan-3-yl)nicotinonitrile:
-
¹H NMR: Expect characteristic signals for the pyridine and furan protons.
-
¹³C NMR: Expect signals for the nitrile carbon and the aromatic carbons.
-
MS (ESI): [M+H]⁺ calculated for C₁₀H₆N₂O.
(5-(Furan-3-yl)pyridin-3-yl)methanamine:
-
¹H NMR: Appearance of a singlet for the aminomethyl protons (CH₂NH₂) and a broad singlet for the amine protons (NH₂).
-
¹³C NMR: Disappearance of the nitrile carbon signal and appearance of a signal for the aminomethyl carbon.
-
MS (ESI): [M+H]⁺ calculated for C₁₀H₁₀N₂O.[6]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.
-
Lithium Aluminum Hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with caution.
-
The solvents used are flammable. Avoid open flames and sources of ignition.
Conclusion
This application note details a robust and reproducible two-step synthesis of (5-(furan-3-yl)pyridin-3-yl)methanamine. The described protocols, utilizing a Suzuki-Miyaura coupling and a subsequent nitrile reduction, provide a clear pathway for obtaining this valuable building block for drug discovery and development. The choice between catalytic hydrogenation and LiAlH₄ reduction allows for flexibility based on available equipment and scale.
References
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306-318. [Link]
-
Millam, E., Deligkaris, C., & Wade, E. O. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. PMC. [Link]
-
ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles. [Link]
-
MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrogenation of Basic Nitriles with Raney Nickel. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
PubChem. (n.d.). (5-pyridin-3-ylfuran-2-yl)methanamine. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio(seleno)lates and 3-[aryl(hetaryl)]-2-cyanoprop-2-enethioamides by michael reaction. [Link]
-
Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
-
MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]
-
SciSpace. (n.d.). New Methods for the Transformation of Furans into Pyridines. [Link]
-
YouTube. (2025). Reduction of nitriles to amines using LiAlH4. [Link]
-
Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed C–H [4 + 2] annulation of oximes with (hetero)cyclic iodonium ylides to access pyrano[4,3-b]pyridin-5-one derivatives. [Link]
-
PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Chegg. (2022). What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?. [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. [Link]
-
ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]
Sources
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Application Notes and Protocols for the Synthesis of Furan-Pyridine Scaffolds via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Furan-Pyridine Scaffolds
The furan-pyridine motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for the design of novel pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering a direct and efficient route to these valuable biheteroaromatic compounds.[1][2][3]
This guide provides an in-depth analysis of the Suzuki-Miyaura coupling for the synthesis of furan-pyridine systems. Moving beyond a simple recitation of steps, we will explore the mechanistic nuances of this transformation, dissect the critical roles of each reaction component, and present robust, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction with a high degree of predictability and success.
Mechanistic Considerations and Challenges in Heteroaromatic Coupling
The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] While this cycle is well-established, its efficiency in the context of furan-pyridine synthesis is subject to challenges specific to the heteroaromatic nature of the coupling partners.
The Challenge of Unstable Boronic Acids
Five-membered 2-heteroaromatic boronic acids, including 2-furanboronic acid, are notoriously prone to protodeboronation under the basic conditions required for the Suzuki coupling.[3][5][6] This decomposition pathway competes with the desired transmetalation step, leading to reduced yields of the target product and the formation of furan as a byproduct. The instability of these reagents necessitates carefully optimized reaction conditions, often favoring milder bases and lower temperatures.[5][6]
Pyridine: A Double-Edged Sword
The Lewis basic nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center.[7] This coordination can inhibit the catalytic activity by occupying a coordination site required for the catalytic cycle to proceed, effectively acting as a catalyst poison.[7] This is particularly problematic with 2-substituted pyridines. However, the electron-deficient nature of the pyridine ring can also be advantageous, facilitating the oxidative addition step when it is the halide partner.
To circumvent these challenges, significant advancements have been made in catalyst and ligand design, leading to highly active systems that can operate under mild conditions, thus minimizing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Component-by-Component Analysis
The success of a Suzuki-Miyaura coupling for furan-pyridine synthesis hinges on the judicious selection of each reaction component.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and, more critically, the supporting ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated superior performance for challenging heteroaromatic couplings.[2]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for these transformations.[5][8] They promote rapid oxidative addition and reductive elimination, allowing reactions to proceed at lower temperatures and shorter times, which is crucial for minimizing the decomposition of unstable boronic acids.[5][6]
-
Precatalysts: The use of air- and moisture-stable palladium precatalysts is highly recommended. These complexes rapidly generate the active Pd(0) species in situ, leading to more reproducible results and faster reaction initiation.[5][6]
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] However, a base that is too strong can accelerate the undesirable protodeboronation of furanboronic acid.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[8] K₃PO₄ is often preferred for its ability to effectively promote the coupling of challenging substrates under anhydrous conditions, which can suppress deborylation.[8]
-
Aqueous vs. Anhydrous: While many Suzuki reactions are run in aqueous solvent mixtures, anhydrous conditions can be beneficial when dealing with unstable boronic acids.[8][11]
Solvent Systems: Ensuring Homogeneity and Promoting Reactivity
The solvent must solubilize all reaction components to ensure a homogeneous reaction mixture. Aprotic polar solvents are generally preferred.
-
Ethers: Dioxane and tetrahydrofuran (THF) are classic choices for Suzuki couplings.[8][12] 2-Methyltetrahydrofuran (MeTHF) has emerged as a greener and often more effective alternative.[8]
-
Aromatic Hydrocarbons: Toluene can be used, particularly for higher temperature reactions, though this is often avoided with unstable substrates.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of furan and pyridine derivatives based on literature precedents.
| Component | Recommendation | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand | SPhos, XPhos, or dtbpf | Bulky, electron-rich ligands accelerate the reaction and stabilize intermediates, crucial for heteroaromatic substrates.[5][8] |
| Precatalyst | XPhos-Pd-G3 | Air- and moisture-stable, provides rapid generation of the active catalyst, leading to high efficiency at low temperatures.[6] |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is often superior for challenging couplings and can be used under anhydrous conditions to minimize deborylation.[8] |
| Solvent | Dioxane, THF, or MeTHF (often with water) | Good solubility for most substrates. Anhydrous conditions may be necessary for unstable boronic acids.[8][12] |
| Temperature | Room temperature to 80 °C | Lower temperatures are favored to prevent boronic acid decomposition. Highly active catalysts enable milder conditions.[5][6] |
Experimental Protocols
The following protocols provide a general workflow for the Suzuki-Miyaura coupling of a halo-pyridine with a furanboronic acid or a halo-furan with a pyridineboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for the Synthesis of 2-(Furan-2-yl)pyridine
Materials:
-
2-Bromopyridine
-
Furan-2-boronic acid
-
XPhos-Pd-G3 precatalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-bromopyridine (1.0 mmol, 1 equiv), furan-2-boronic acid (1.2 mmol, 1.2 equiv), XPhos-Pd-G3 (0.02 mmol, 2 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(furan-2-yl)pyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by pyridine nitrogen- Insufficiently active halide (e.g., chloride) | - Use a more active precatalyst (e.g., XPhos-Pd-G3).- Increase catalyst loading.- Switch to a more electron-rich and bulky ligand (e.g., SPhos).- Increase the reaction temperature, if the boronic acid is stable enough. |
| Significant Protodeboronation | - Base is too strong- Presence of excess water- High reaction temperature or long reaction time | - Switch to a milder base (e.g., K₂CO₃ or even NaHCO₃).- Use anhydrous conditions with K₃PO₄.- Use a more stable boronic acid derivative (e.g., a pinacol ester or MIDA boronate).- Employ a highly active catalyst system to allow for lower temperatures and shorter reaction times.[5][6] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Inefficient oxidative addition | - Ensure thorough degassing of solvents and the reaction vessel.- Maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of furan-pyridine scaffolds. While the inherent properties of these heteroaromatic systems present unique challenges, a thorough understanding of the reaction mechanism and the rational selection of modern, highly active catalyst systems can overcome these obstacles. By carefully controlling reaction parameters such as the base, solvent, and temperature, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this critical transformation in a research and development setting.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(34), 10340–10341. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
American Chemical Society Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
analytical techniques for characterizing (5-(Furan-3-yl)pyridin-3-yl)methanamine
An In-Depth Technical Guide to the Analytical Characterization of (5-(Furan-3-yl)pyridin-3-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Novel Heterocyclic Amines
(5-(Furan-3-yl)pyridin-3-yl)methanamine is a bifunctional heterocyclic compound featuring pyridine, furan, and primary amine moieties. Such structures are of significant interest in medicinal chemistry and drug discovery as versatile scaffolds and key intermediates.[1][2] The journey from synthesis to application for any new chemical entity (NCE) is critically dependent on a robust and comprehensive analytical characterization package.[3][4][5] This ensures not only the structural integrity of the molecule but also its purity, stability, and suitability for downstream biological assays and further development.[1][6]
This document serves as a detailed application guide, outlining a multi-technique approach to thoroughly characterize (5-(Furan-3-yl)pyridin-3-yl)methanamine. We move beyond mere procedural lists to explain the rationale behind the selection of each technique and the interpretation of the resulting data, reflecting the workflow of a modern pharmaceutical analysis laboratory.
Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide structural confirmation, while chromatographic techniques are essential for assessing purity and quantifying the compound. The following workflow illustrates a logical approach to the complete analysis of a newly synthesized batch of (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Sources
- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mt.com [mt.com]
- 5. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 6. azolifesciences.com [azolifesciences.com]
Application Notes & Protocols for the Biological Screening of (5-(Furan-3-yl)pyridin-3-yl)methanamine Derivatives
Abstract: This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the biological screening of novel (5-(Furan-3-yl)pyridin-3-yl)methanamine derivatives. The furan-pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds.[1][2] This guide eschews a rigid template, instead presenting a hierarchical screening cascade designed to efficiently identify and characterize promising lead compounds. We will detail protocols for primary cytotoxicity assessment, hypothesis-driven secondary screening with a focus on protein kinases, hit validation, and essential early-stage ADME/Tox profiling. The causality behind experimental choices, inclusion of self-validating controls, and integration of decision-making logic are emphasized throughout to ensure scientific integrity and accelerate the drug discovery process.[3][4]
Introduction & Strategic Rationale
The discovery of new therapeutic agents is a complex process that demands a logical and efficient screening strategy to triage large numbers of novel chemical entities (NCEs).[5] The (5-(Furan-3-yl)pyridin-3-yl)methanamine core represents a promising scaffold. The pyridine ring is a well-established pharmacophore, particularly in the realm of protein kinase inhibitors, while the furan moiety can serve as a versatile bioisostere for other aromatic systems, potentially modulating properties like metabolic stability and receptor binding.[1][6]
Our proposed screening strategy is not a monolithic process but a tiered, hierarchical cascade. This approach is designed to maximize resource efficiency by eliminating unsuitable compounds early.
The Core Principles of the Cascade:
-
Fail Fast, Fail Cheap: Initial screens are broad, cost-effective, and designed to quickly identify compounds with undesirable properties, such as overt cytotoxicity.[7]
-
Hypothesis-Driven Targeting: Subsequent assays are more specific, targeting biological families (e.g., the human kinome) suggested by the core chemical structure.[8]
-
Profile, Don't Just Screen: The goal is not merely to find a "hit," but to build a comprehensive profile of the compound's activity, selectivity, and initial drug-like properties to inform medicinal chemistry efforts.[9][10]
This guide provides the detailed protocols to execute this strategy effectively.
The Hierarchical Screening Cascade: A Visual Workflow
The progression from a library of untested derivatives to a validated, profiled hit follows a structured path. This workflow ensures that resources are focused on the most promising molecules.
Caption: The Hierarchical Screening Cascade Workflow.
Phase 1 Protocol: Primary Cytotoxicity Screening
Rationale for Method Selection: Before assessing for a specific therapeutic activity, it is crucial to evaluate a compound's general effect on cell health.[11] A compound that kills all cells at the screening concentration is not a viable drug candidate and may produce misleading results in subsequent assays. We will use an ATP-based luminescence assay, as intracellular ATP levels are a direct and rapidly responding indicator of metabolically active, viable cells.
Protocol 3.1: Cell Viability Assessment via ATP Quantification (CellTiter-Glo® Assay)
Principle of the Assay: This is a homogeneous assay that measures the number of viable cells in culture based on the quantification of ATP. The assay reagent lyses the cells to release ATP, which acts as a substrate for a thermostable luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) into a white, clear-bottom 96-well microplate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create an intermediate dilution plate to minimize the final DMSO concentration.
-
Add 1 µL of the appropriate compound dilution to the cell plate wells to achieve a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
Controls:
-
Vehicle Control: Add 1 µL of DMSO to a set of wells (represents 100% viability).
-
Positive Control: Add a known cytotoxic agent (e.g., 10 µM Staurosporine) to a set of wells (represents 0% viability).
-
Media Blank: Wells containing only cell culture medium (for background subtraction).
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Reagent Addition and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound using the following formula: % Viability = [(Luminescence_Compound - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)] * 100
-
Hit Criteria: Compounds exhibiting >80% cell viability at 10 µM are considered non-cytotoxic at the screening concentration and are advanced to secondary screening.
Phase 2 Protocols: Secondary Screening & Hit Validation
Rationale for Method Selection: The pyridine moiety is a common feature in ATP-competitive kinase inhibitors. Therefore, screening the non-cytotoxic derivatives against a panel of protein kinases is a logical, hypothesis-driven next step to identify potential mechanisms of action.[8][12] We will use a biochemical assay that measures the depletion of ATP during the kinase phosphorylation reaction.
Protocol 4.1: In Vitro Kinase Inhibition Profiling (Kinase-Glo® Platform)
Principle of the Assay: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Kinase activity is inversely correlated with the luminescent signal; low light output signifies high kinase activity (ATP consumed), while high light output signifies low kinase activity (ATP preserved due to inhibition).[13]
Step-by-Step Methodology:
-
Assay Preparation:
-
This protocol is typically performed in a 384-well plate format for high-throughput screening.[14]
-
Reactions are performed in a kinase buffer specific to the enzyme being tested.
-
Reagents: Purified recombinant kinase, corresponding substrate (protein or peptide), and ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[13]
-
-
Reaction Mixture:
-
To each well of the assay plate, add the test compound to a final concentration of 10 µM.
-
Add the specific kinase and its substrate to the wells.
-
Controls:
-
No-Inhibitor Control (100% Activity): Reaction with DMSO vehicle.
-
No-Enzyme Control (0% Activity): Reaction mix lacking the kinase enzyme.
-
Positive Control Inhibitor: A known inhibitor for the specific kinase being tested.
-
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence with a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each kinase: % Inhibition = 100 - {[(Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)] * 100}
-
Hit Criteria: Compounds showing >50% inhibition against one or more kinases are declared "hits" and are prioritized for potency determination.
Protocol 5.1: Potency Determination (IC₅₀)
Rationale: A single-point screen identifies activity, but a dose-response curve is required to quantify the potency of a compound. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing the potency of different inhibitors.[8]
Step-by-Step Methodology:
-
Serial Dilution: For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 50 µM.
-
Assay Performance: Perform the kinase assay as described in Protocol 4.1, but use the range of compound concentrations instead of a single point.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Data Presentation:
Summarize the results in a clear, tabular format.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Viability at 10 µM (%) | Selectivity Notes |
| FPD-001 | Kinase A | 0.150 | 95% | Potent inhibitor |
| FPD-002 | Kinase B | 2.5 | 88% | Moderate |
| FPD-003 | Kinase A | > 50 | 91% | Inactive |
| FPD-004 | Kinase A & C | 0.5 & 0.8 | 93% | Dual inhibitor |
Phase 3 Protocol: Early ADME/Tox Profiling
Rationale: Poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties are a major cause of drug candidate failure.[9][15] Conducting simple in vitro ADME assays early can identify liabilities and guide chemical modifications.[10][16]
Protocol 6.1: Metabolic Stability Assessment
Principle of the Assay: This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, typically Cytochrome P450s. The rate of disappearance of the parent compound is measured over time upon incubation with liver microsomes.
Step-by-Step Methodology:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Data Interpretation & Decision Making
The ultimate goal is to integrate data from all assays to build a compelling case for a compound's advancement. The following diagram illustrates the decision-making logic.
Sources
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- 5. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. Cell-based Assays for Assessing Toxicity: A Basic Guide: Ingenta Connect [ingentaconnect.com]
- 12. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Furan Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Furan-containing biaryls are critical pharmacophores and structural motifs in materials science. However, researchers often face significant challenges when employing furan boronic acids as coupling partners. Unlike more robust aryl boronic acids, the furan analogues are notoriously unstable and prone to decomposition, leading to low yields and complex purification challenges.[3][4]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions involving furan boronic acids. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific substrates.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to address the most frequent issues encountered in the lab.
Question 1: Why is my Suzuki coupling reaction with furan-2-boronic acid resulting in a low yield or failing completely?
Answer:
Low yields are the most common complaint and typically stem from the inherent instability of the furan boronic acid. The primary culprit is a parasitic side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5] Several factors can promote this undesired pathway over the productive cross-coupling.
Primary Causes & Immediate Solutions:
-
Protodeboronation is Outpacing Cross-Coupling: Furan boronic acids, like many five-membered 2-heterocyclic boronic acids, deboronate rapidly, especially under the basic conditions and elevated temperatures typical of many Suzuki protocols.[3][4]
-
Solution: The core strategy is to accelerate the desired catalytic cycle so that cross-coupling occurs much faster than the decomposition. This is achieved by using a highly active catalyst system under milder conditions. Lower the reaction temperature to room temperature or 40°C and shorten the reaction time.[3][4]
-
-
Suboptimal Catalyst Activation or Activity: If the active Pd(0) catalyst is not generated quickly or is not active enough, the slower reaction time will allow for significant protodeboronation to occur before coupling can complete.
-
Inappropriate Base or Solvent Conditions: The base is necessary to activate the boronic acid for transmetalation, but strongly basic aqueous conditions can also accelerate protodeboronation.[5][6]
-
Solution: Screen a panel of bases. While common choices like K₂CO₃ or Cs₂CO₃ can work, weaker bases like potassium phosphate (K₃PO₄) are often superior for these delicate substrates. Ensure the base is soluble enough to participate effectively. An aqueous n-butanol solvent system has proven highly effective for these couplings.
-
Question 2: I've confirmed my major byproduct is furan, a result of protodeboronation. How can I specifically suppress this side reaction?
Answer:
Observing the protodeboronated arene is a clear diagnostic signal. Suppressing this pathway requires a multi-faceted approach focused on minimizing the concentration and exposure of the unstable free boronic acid to the reaction conditions.
Mitigation Strategies:
-
Use a More Stable Boronic Acid Derivative: This is the most robust solution. Instead of the free boronic acid, use a more stable surrogate that slowly releases the reactive species in situ.[4] This "slow-release" strategy keeps the instantaneous concentration of the unstable furan boronic acid low, favoring its capture by the palladium catalyst over decomposition.[5]
-
Potassium 2-Furyltrifluoroborate (KBF₃): These salts are crystalline, air-stable solids that hydrolyze slowly under reaction conditions to provide the boronic acid.[7]
-
MIDA Boronates: These are highly stable derivatives that protect the boronic acid functionality until it is needed in the catalytic cycle.[4]
-
DABO Boronates: Complexes with diethanolamine (DEA) form stable, easily handled solids that can be used directly in the coupling reaction.[8] Commercial 2-furylboronic acid can completely decompose in under a week when open to air, whereas the corresponding DABO boronate shows no decomposition after over 70 days under the same conditions.[8]
-
-
Optimize Catalyst and Ligand: A fast and efficient catalyst is your best defense.
-
Ligand Choice: Use bulky, electron-rich monodentate biarylphosphine ligands like XPhos, SPhos, or tBu₃P.[3][7][9] These ligands stabilize the Pd(0) center, promote rapid oxidative addition, and facilitate the final reductive elimination step, thus accelerating the entire catalytic cycle.
-
Precatalyst: As mentioned, use a precatalyst that forms the active species rapidly under mild conditions, minimizing the time the boronic acid is exposed to potentially degrading conditions before the catalyst is ready.[3][4]
-
-
Rigorous Control of Reaction Environment:
-
Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to longer reaction times and favoring decomposition pathways.
-
Temperature Control: Do not overheat the reaction. For unstable substrates, the ideal temperature is often just high enough to achieve a reasonable rate. Start at 40°C or even room temperature, especially when using a high-activity catalyst system.[3][4]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues with furan boronic acid couplings.
Caption: Troubleshooting workflow for furan boronic acid Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why are furan boronic acids so susceptible?
Protodeboronation is a chemical reaction where a proton source cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This reaction can be catalyzed by acids or bases.[5] Furan boronic acids are particularly susceptible due to the electron-rich nature of the furan ring, which stabilizes the transition state of the C-B bond cleavage. This inherent electronic property makes them more prone to decomposition compared to many electron-deficient or sterically hindered aryl boronic acids.[10]
The Competing Pathways: Coupling vs. Decomposition
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these critical heterocyclic compounds. The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, yet its synthesis can be fraught with difficulties.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to empower you to overcome these synthetic hurdles.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses prevalent issues encountered during the synthesis of substituted pyridines, offering explanations for the underlying causes and providing actionable solutions.
Low Yields in Classical Condensation Reactions
Question: My Hantzsch pyridine synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction?
Answer: The Hantzsch synthesis, a cornerstone for 1,4-dihydropyridines and their corresponding pyridines, can indeed suffer from low yields due to several factors.[4][5][6]
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Traditional methods often involve prolonged refluxing in solvents like ethanol, which can be inefficient.
-
Troubleshooting: Consider employing a catalyst to accelerate the reaction. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields.[6] A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures can also lead to high yields and shorter reaction times.
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product. Incomplete oxidation will directly lead to lower yields of the desired product.[6][7]
-
Troubleshooting: Ensure you are using the correct stoichiometry of a suitable oxidizing agent. Common choices include nitric acid, potassium permanganate (KMnO₄), or iodine.[6] It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.
-
-
Formation of Side Products: The multicomponent nature of the Hantzsch synthesis can lead to the formation of unwanted byproducts, which consumes starting materials and reduces the overall yield.[6]
-
Troubleshooting: For unsymmetrical Hantzsch syntheses, the order of reagent addition is critical. Incorrect addition can lead to the formation of undesired intermediates. A strategic approach is to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.
-
Question: I am attempting a Bohlmann-Rahtz pyridine synthesis, but I'm either getting no reaction or decomposition of my starting materials. What's going wrong?
Answer: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be sensitive to reaction conditions, particularly temperature.
Common Causes & Solutions:
| Problem | Cause | Solution |
| Low Yield / No Reaction | The high temperature required for the cyclodehydration step is not being reached or is leading to decomposition. | Employ a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15 to lower the reaction temperature. Alternatively, a Lewis acid catalyst like Yb(OTf)₃ or ZnBr₂ in a solvent such as toluene can be effective. |
| Decomposition of Starting Material | The use of strong acid catalysts can lead to the degradation of sensitive substrates. | Opt for milder alternatives to facilitate the reaction. |
| Poor Regioselectivity | Competing reaction pathways can lead to a mixture of regioisomers. | The steric and electronic properties of the enamine and ethynylketone can influence the regiochemical outcome. A stepwise approach, where the enamine is formed first, can sometimes improve selectivity. |
Regioselectivity Issues in Pyridine Functionalization
Question: How can I achieve selective C4-alkylation of a pyridine ring using a Minisci-type reaction without obtaining a mixture of C2 and C4 products?
Answer: The Minisci reaction, a powerful tool for C-H functionalization, typically favors substitution at the C2 and C4 positions of the pyridine ring due to the electronic nature of the heterocycle. Achieving exclusive C4 selectivity is a well-known challenge.
A successful and practical strategy involves the use of a removable blocking group on the pyridine nitrogen. For example, a simple maleate-derived blocking group can be introduced, which effectively directs the Minisci-type decarboxylative alkylation exclusively to the C4 position.[8] This method is operationally simple, scalable, and provides access to a wide range of valuable C4-alkylated pyridines.[8]
Question: My attempts at electrophilic aromatic substitution on pyridine are failing or giving very low yields. Why is this and what are the alternatives?
Answer: The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[9][10][11] Reactions often require harsh conditions and still result in poor yields, with substitution generally occurring at the C3 position.[10][12]
Alternative Strategies:
-
Nucleophilic Aromatic Substitution (SNA_r_): Pyridine is much more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][10] The Chichibabin reaction is a classic example, using sodium amide to introduce an amino group at the 2-position.[13][14][15]
-
Activation of the Pyridine Ring: The reactivity of the pyridine ring can be altered by N-oxidation. The resulting pyridine N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can afford 2-substituted pyridines in good yields.[16]
-
Modern Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions are a versatile and highly effective method for introducing a wide range of substituents onto the pyridine ring with high regioselectivity.[17] These methods often exhibit excellent functional group tolerance.[16]
Functional Group Tolerance and Scalability
Question: I am working with a complex molecule containing sensitive functional groups. Which methods for pyridine synthesis offer the best functional group tolerance?
Answer: Many modern synthetic methods have been developed with a focus on improving functional group tolerance.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) are renowned for their mild reaction conditions and broad functional group tolerance.[16][17] Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative.[16]
-
Redox-Neutral Condensations: Some modern condensation reactions, such as the copper(I) and secondary amine co-catalyzed [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, proceed under mild conditions and tolerate a wide array of functional groups.[16]
Question: I have a promising pyridine-containing drug candidate and need to scale up the synthesis. What are the key challenges I should anticipate?
Answer: Scaling up any chemical synthesis presents a unique set of challenges. For pyridine synthesis, particular attention should be paid to:
-
Reaction Exotherms: Many reactions, especially those involving strong acids, bases, or organometallic reagents, can be highly exothermic. Careful monitoring and control of the reaction temperature are crucial for safety and to avoid side reactions.
-
Reagent Addition: The rate and order of reagent addition can significantly impact the reaction outcome and safety on a larger scale.
-
Mixing: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent results.
-
Work-up and Purification: Procedures that are straightforward on a lab scale, such as extractions and column chromatography, can become cumbersome and costly at a larger scale. Developing robust crystallization or distillation procedures for purification is often necessary.
-
Continuous Flow Chemistry: Continuous flow synthesis offers several advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for automation.[18][19]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor regioselectivity in the Hantzsch synthesis when using unsymmetrical β-keto esters?
A1: The poor regioselectivity arises from two competing reaction pathways during the cyclization step. The use of unsymmetrical β-keto esters can lead to the formation of two different enamine intermediates, which can then react with the Knoevenagel condensation product in two different orientations, resulting in a mixture of regioisomeric dihydropyridines. Steric hindrance and electronic effects of the substituents on both the aldehyde and the β-keto ester play a significant role in determining the final product ratio.
Q2: I am having trouble with the aromatization of my Hantzsch 1,4-dihydropyridine. Are there any milder alternatives to strong oxidizing agents like nitric acid?
A2: Yes, several milder and more efficient methods for the aromatization of 1,4-dihydropyridines have been developed to avoid the harsh conditions and side reactions associated with traditional oxidants.[6] These include using iodine in refluxing methanol, which tolerates a variety of substituents.[16] Other options include using chromium dioxide (CrO₂) or sodium chlorite. Photochemical methods using UV or visible light under metal-free conditions have also been reported as a green alternative.[6]
Q3: My Chichibabin reaction is giving a low yield. What factors could be influencing this?
A3: The success of the Chichibabin reaction is influenced by several factors:
-
Basicity of the Heterocycle: The reaction works best for pyridines with a pKa in the range of 5-8.[13]
-
Substituents: Electron-withdrawing groups on the pyridine ring inhibit the reaction.[13] Conversely, electron-donating groups can also have a deactivating effect.[13]
-
Purity of Sodium Amide: Interestingly, very pure sodium amide may not be as effective as slightly less pure material, suggesting a catalytic role for impurities.[15]
-
Side Reactions: Dimerization of the pyridine substrate can be a significant side reaction.[13]
Q4: How can I purify my substituted pyridine product effectively?
A4: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Column Chromatography: This is a common method for purifying small to medium-scale reactions. Silica gel is the most common stationary phase, and the eluent system will need to be optimized based on the polarity of your compound.
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material, especially on a larger scale.
-
Distillation: For liquid products with sufficient thermal stability, distillation can be an effective purification technique.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyridine derivative into the aqueous phase. The aqueous layer is then basified, and the purified pyridine is back-extracted into an organic solvent.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Hantzsch Pyridine Synthesis (Optimized)
This protocol describes an optimized, higher-yielding synthesis of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol)
-
Sodium dodecyl sulfate (SDS) (0.1 M in water)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in an aqueous solution of SDS (0.1 M).
-
Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,4-dihydropyridine by column chromatography on silica gel.
Protocol 2: Aromatization of a 1,4-Dihydropyridine
Materials:
-
1,4-Dihydropyridine (1 mmol)
-
Iodine (1.2 mmol)
-
Methanol
Procedure:
-
Dissolve the 1,4-dihydropyridine (1 mmol) in methanol in a round-bottom flask.
-
Add iodine (1.2 mmol) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine product.
-
Purify by column chromatography if necessary.
Visualizing Troubleshooting Workflows
Below are diagrams illustrating the general workflows for troubleshooting common issues in pyridine synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Caption: Decision-making guide for achieving regioselectivity in pyridine synthesis.
References
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (n.d.).
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
C-H Functionalization of Pyridines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
2 approaches to new pyridines - ACS Publications - American Chemical Society. (2022, November 21). Retrieved January 20, 2026, from [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. (2013, July 1). Retrieved January 20, 2026, from [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, June 9). Retrieved January 20, 2026, from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). Retrieved January 20, 2026, from [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]
-
Chichibabin reaction - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chichibabin amination: Easy mechanism - Chemistry Notes. (2022, April 25). Retrieved January 20, 2026, from [Link]
-
Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. (2020, January 22). Retrieved January 20, 2026, from [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PubMed Central. (2023, July 12). Retrieved January 20, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Metal-catalysed Pyridine Ring Synthesis - Wordpress. (2026, January 5). Retrieved January 20, 2026, from [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. (2024, January 31). Retrieved January 20, 2026, from [Link]
-
543-Pyridine.pdf. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chichibabin reaction. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hantzsch Pyridine Synthesis - YouTube. (2024, February 12). Retrieved January 20, 2026, from [Link]
-
The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds | Request PDF - ResearchGate. (2025, August 5). Retrieved January 20, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Retrieved January 20, 2026, from [Link]
-
Have I drawn the mechanism for the Chichibabin reaction correctly? (If there are errors please correct them lol) : r/OrganicChemistry - Reddit. (2022, December 29). Retrieved January 20, 2026, from [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16). Retrieved January 20, 2026, from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
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- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. chemistnotes.com [chemistnotes.com]
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- 18. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
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improving yield of (5-(Furan-3-yl)pyridin-3-yl)methanamine synthesis
An Application Scientist's Guide to Synthesizing (5-(Furan-3-yl)pyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls. This guide is designed for researchers and drug development professionals to provide field-proven insights, troubleshooting strategies, and robust protocols to improve the yield and purity of your target molecule.
The synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine is typically approached via a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic scaffold, followed by a reductive amination to install the required methanamine functionality. Success hinges on the careful execution and optimization of each of these distinct transformations.
Overall Synthetic Pathway
The logical flow from commercially available starting materials to the final product is illustrated below. Each stage presents unique challenges that this guide will address.
Caption: Two-step synthesis of the target amine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction for 5-(Furan-3-yl)nicotinaldehyde has a very low yield or has failed completely. What are the common causes and how can I fix this?
Answer: A low-yielding Suzuki-Miyaura coupling is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction environment. Let's break down the potential culprits.
-
Catalyst Inactivation: The palladium or nickel catalyst is the heart of the reaction. It can be rendered inactive by oxygen.
-
Causality: The active Pd(0) or Ni(0) species is readily oxidized to an inactive state in the presence of oxygen, halting the catalytic cycle.
-
Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). This involves thoroughly degassing your solvent (e.g., by sparging with inert gas for 15-30 minutes or using freeze-pump-thaw cycles) and flame-drying your glassware to remove adsorbed moisture and air.[1]
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Causality: 3-Furanylboronic acid can dehydrate to form an unreactive cyclic trimer (a boroxine) upon prolonged storage.[2] Similarly, impurities in the 5-bromonicotinaldehyde can interfere with the catalyst.
-
Solution: Use high-purity boronic acid from a reputable supplier, and if in doubt, consider dissolving a sample in a solvent like DMSO to check for complete solubility as a rough purity indicator.[2] Ensure the aldehyde is pure and stored correctly.
-
-
Incorrect Base or Solvent: The choice of base and solvent system is crucial for an efficient reaction.
-
Causality: The base activates the boronic acid and is essential for the transmetalation step. The solvent must solubilize the reactants and facilitate the catalytic cycle at the chosen temperature.
-
Solution: Anhydrous potassium phosphate (K₃PO₄) is an effective base for this type of coupling.[1] For the solvent, while traditional choices like dioxane/water work, consider using tert-amyl alcohol, which has been shown to be highly effective in nickel-catalyzed couplings of heterocyclic compounds.[1]
-
-
Suboptimal Temperature:
-
Causality: The reaction requires sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, excessive heat can lead to catalyst decomposition or side reactions.
-
Solution: A reaction temperature of 100-120°C is typically effective.[1] Monitor the internal reaction temperature, not just the oil bath setting.
-
| Parameter | Potential Issue | Recommended Action | Reference |
| Atmosphere | Oxygen contamination inactivates the catalyst. | Flame-dry glassware; degas solvent; maintain a positive pressure of N₂ or Ar. | [1] |
| Reagents | Boronic acid degradation (boroxine formation). | Use fresh, high-purity 3-furanylboronic acid. | [2] |
| Base | Ineffective or wet base. | Use anhydrous K₃PO₄ (flame-dry with glassware if necessary). | [1] |
| Solvent | Poor solubility or side reactions. | Use a high-boiling solvent like tert-amyl alcohol or dioxane. | [1] |
| Temperature | Too low (slow/no reaction) or too high (degradation). | Maintain an internal temperature of 100-120°C. | [1] |
Question 2: The reductive amination of 5-(Furan-3-yl)nicotinaldehyde is inefficient, and I'm isolating unreacted aldehyde or observing side products. What parameters should I optimize?
Answer: Reductive amination is a powerful transformation, but its success depends on the delicate balance between imine formation and reduction.
-
Inefficient Imine Formation: The first step is the condensation of the aldehyde with an ammonia source to form an imine.
-
Causality: This is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Use a high concentration of the ammonia source. A solution of ammonia in methanol (typically 7N) is a common choice. Adding a dehydrating agent like molecular sieves can help drive the reaction forward.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Causality: Highly reactive hydrides like lithium aluminum hydride (LAH) can reduce the aldehyde directly, competing with imine formation. Milder reagents are preferred.
-
Solution: Sodium borohydride (NaBH₄) is a good starting point. For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are more selective for the protonated imine. Alternatively, catalytic hydrogenation over catalysts like Raney Nickel or Ni-Al mixed oxides offers a clean, effective method.[3][4]
-
-
Reaction pH: The pH of the reaction is critical.
-
Causality: Imine formation is typically acid-catalyzed, but the reducing agent may decompose at low pH. The key is to have a pH where the imine can be protonated (making it more electrophilic for reduction) without destroying the hydride reagent.
-
Solution: When using reagents like NaBH₃CN, the reaction is often buffered with acetic acid to a pH of ~5-6. For catalytic hydrogenation, the conditions are typically neutral to basic.
-
| Parameter | Potential Issue | Recommended Action | Reference |
| Ammonia Source | Incomplete imine formation. | Use a concentrated source (e.g., 7N NH₃ in MeOH). Consider adding molecular sieves. | [5] |
| Reducing Agent | Aldehyde reduction or slow imine reduction. | Use an imine-selective agent like NaBH₃CN or STAB. Catalytic hydrogenation is a strong alternative. | [3][4] |
| Temperature | Side reactions or slow conversion. | Run the reaction at room temperature or 0°C to control selectivity. | [6] |
| Work-up | Product loss. | Use a careful acid-base extraction to isolate the basic amine product from non-basic impurities. |
Question 3: My final product is impure even after column chromatography. What are the likely contaminants and how can I improve the purification?
Answer: Purifying polar amines can be challenging due to their tendency to streak on silica gel. The identity of the impurity depends on which step was problematic.
-
Likely Impurities:
-
Unreacted Aldehyde: If the reductive amination was incomplete.
-
Corresponding Alcohol: If the aldehyde was reduced directly to an alcohol ((5-(furan-3-yl)pyridin-3-yl)methanol).
-
Catalyst Residues: Palladium or Nickel complexes from the coupling step.
-
Boronic Acid Byproducts: From the Suzuki coupling.
-
-
Improved Purification Strategy:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the aldehyde, alcohol, and boronic acid byproducts) in the organic layer.
-
Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10. This deprotonates your amine. Then, extract the free amine back into an organic solvent (e.g., dichloromethane).
-
Chromatography on Treated Silica: Amines often interact strongly with the acidic silanol groups on standard silica gel. This can be mitigated by:
-
Adding a base to the eluent: A common mobile phase is Dichloromethane/Methanol with 1-2% triethylamine or ammonium hydroxide added. The base competes for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Using basic alumina: As an alternative stationary phase, basic alumina can give better results for purifying amines.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Suzuki-Miyaura coupling step?
For coupling heterocyclic systems, both palladium and nickel catalysts can be effective. Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are classics and highly reliable.[7] However, nickel catalysts, such as NiCl₂(PCy₃)₂, have emerged as powerful, cost-effective alternatives, sometimes offering superior reactivity for challenging heterocyclic couplings.[1][8] The optimal choice may require screening, but NiCl₂(dppp) or a similar phosphine-ligated nickel(II) source is an excellent starting point.
Q2: How can I best monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
For the Suzuki Coupling: Use a non-polar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[1] The product aldehyde will be less polar than the boronic acid but more polar than the bromo-aldehyde starting material. Stain with potassium permanganate if UV visualization is weak.
-
For the Reductive Amination: Use a more polar eluent system (e.g., 9:1 Dichloromethane:Methanol). The product amine is highly polar and will have a much lower Rf than the starting aldehyde. Staining with ninhydrin is an effective way to visualize the primary amine product.
Q3: Are there any specific safety precautions I should be aware of?
Yes, several components require careful handling:
-
5-Bromonicotinaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.[9] Always handle in a fume hood with appropriate personal protective equipment (PPE).
-
Boronic Acids: Can be irritants.
-
Palladium/Nickel Catalysts: Can be toxic and are heavy metals. Handle with care and dispose of waste according to your institution's guidelines.
-
Sodium Cyanoborohydride: Highly toxic. It can release hydrogen cyanide gas upon contact with acid. All manipulations should be done in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 5-(Furan-3-yl)nicotinaldehyde
This protocol is adapted from established methods for nickel-catalyzed cross-couplings.[1]
-
Glassware Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add K₃PO₄ (3.0 equivalents). Flame-dry the flask under high vacuum for ~5 minutes and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 5-bromonicotinaldehyde (1.0 eq.), 3-furanylboronic acid (1.5 eq.), and NiCl₂(dppp) (0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol via cannula to achieve a concentration of ~0.3 M with respect to the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath at 120°C and stir vigorously for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add deionized water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure aldehyde.
Protocol 2: Reductive Amination - Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
This protocol uses catalytic hydrogenation, a clean and efficient method.[3]
-
Reaction Setup: To a flask suitable for hydrogenation, add 5-(furan-3-yl)nicotinaldehyde (1.0 eq.) and dissolve it in methanol.
-
Ammonia and Catalyst: Add a 7N solution of ammonia in methanol (10-15 equivalents). Then, carefully add Raney Nickel (~50% slurry in water, ~0.2x the weight of the aldehyde) to the flask.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of small, carefully vented aliquots. The reaction is typically complete in 6-12 hours.
-
Work-up: Carefully vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified via the acid-base extraction procedure described in the troubleshooting section, followed by column chromatography on silica treated with triethylamine (eluent: Dichloromethane/Methanol gradient with 1% Et₃N).
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low Suzuki coupling yield.
References
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, vol. 93, 2016, p. 306. [Link]
-
Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Skeletal Editing of Furans into Pyridines. ChemRxiv, 2025. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 2024. [Link]
-
New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 1955. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, vol. 25, no. 20, 2020, p. 4771. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, vol. 4, no. 2, 2019, pp. 2510-2516. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. ACS Omega, 2019. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, vol. 91, no. 10, 2014, pp. 1694-1697. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks, 2011. [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 113118-81-3 Cas No. | 5-Bromonicotinaldehyde | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Navigating the Purification Challenges of Aminomethyl Pyridine Compounds
Welcome to the technical support center for the purification of aminomethyl pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges presented by this important class of molecules. The basicity of the pyridine nitrogen and the primary amine of the aminomethyl group, combined with their potential for hydrogen bonding and sensitivity to certain conditions, can make purification a non-trivial task. This resource consolidates field-proven insights and detailed protocols to help you achieve your desired purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of aminomethyl pyridine compounds.
Q1: What are the most common impurities I should expect in my crude aminomethyl pyridine sample?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Water: Pyridine and its derivatives are often hygroscopic and can readily absorb atmospheric moisture. They can also form azeotropes with water, making simple distillation ineffective for complete removal.
-
Homologues and Isomers: Impurities such as picolines (methylpyridines) and lutidines (dimethylpyridines) with close boiling points can be present. Positional isomers of your target aminomethyl pyridine are also common byproducts depending on the synthetic route.
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as pyridinecarbonitriles or the corresponding aldehydes.[1]
-
Catalyst Residues: If transition metals like palladium were used in the synthesis (e.g., in cross-coupling reactions), residual metal contamination is a significant concern.[2]
-
Degradation Products: Aminomethyl pyridines can be susceptible to oxidation and degradation under certain pH and temperature conditions.[3][4]
Q2: My purified aminomethyl pyridine is a yellow or brown oil/solid, but the literature reports it as colorless. What is the cause of the discoloration?
A2: Discoloration in pyridine compounds is typically due to the presence of impurities or degradation products. Exposure to air and light can lead to the formation of colored byproducts. Purification via distillation, after treatment with a drying agent or a mild oxidizing agent, can often yield a colorless product.
Q3: What are the best general practices for storing purified aminomethyl pyridine compounds?
A3: Due to their hygroscopic and potentially air-sensitive nature, proper storage is crucial.[5] Store purified aminomethyl pyridines in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and light. For long-term storage, refrigeration is recommended to minimize degradation.
Q4: How can I quickly assess the purity of my aminomethyl pyridine sample?
A4: Several analytical techniques can provide a rapid assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.[]
-
Gas Chromatography (GC): Suitable for volatile aminomethyl pyridine derivatives and for detecting volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
A summary of common analytical methods is provided in the table below.
| Analytical Method | Information Provided | Common Use Case |
| HPLC | Separation and quantification of the main compound and non-volatile impurities. | Standard purity assay. |
| GC | Separation and quantification of volatile impurities. | Analysis of volatile derivatives or impurities.[7][8] |
| LC-MS | Identification of unknown impurities by mass-to-charge ratio. | Impurity profiling and identification. |
| NMR Spectroscopy | Structural confirmation and quantification of impurities. | Structural elucidation and purity determination. |
| Karl Fischer Titration | Precise measurement of water content. | Quantifying water as an impurity. |
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges in a question-and-answer format.
Chromatography
Chromatography is a primary tool for the purification of aminomethyl pyridine compounds. However, their basic nature can lead to several challenges.
Q: I'm observing significant peak tailing during reverse-phase HPLC analysis of my aminomethyl pyridine. What is causing this and how can I fix it?
A: Peak tailing with basic compounds like aminomethyl pyridines is a common issue, primarily caused by strong interactions between the basic analytes and residual acidic silanol groups on the surface of silica-based stationary phases. This leads to non-ideal peak shapes and poor resolution.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Assessment: Analyze your sample using a standard C18 column with an unbuffered mobile phase (e.g., acetonitrile/water). Observe the peak shape.
-
Introduce a Buffer: Prepare a mobile phase containing a buffer at a pH where the aminomethyl pyridine is in a consistent protonation state (e.g., pH 3-4 or pH 7-8). A common choice is 10-20 mM ammonium formate or acetate.[4]
-
Evaluate: Re-run the analysis with the buffered mobile phase. A significant improvement in peak symmetry should be observed.
-
Further Optimization: If tailing persists, consider adding a competing base like 0.1% triethylamine (TEA) to the mobile phase to further mask the residual silanol groups.
Q: I have poor resolution between my target aminomethyl pyridine and an impurity. How can I improve the separation?
A: Poor resolution can be due to insufficient selectivity or efficiency of your chromatographic system.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to improving chromatographic resolution.
Q: My aminomethyl pyridine seems to be degrading on my silica gel column during flash chromatography. How can I confirm this and what are my alternatives?
A: The acidic nature of silica gel can cause degradation of acid-sensitive compounds, including some aminomethyl pyridines.[9]
Experimental Protocol: 2D TLC for Stability Assessment
-
Spotting: On a square TLC plate, spot your crude sample in the bottom-left corner.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: If your compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate degradation products formed upon contact with the silica.[9]
Alternative Purification Strategies:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.
-
Alumina: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.
-
Cation-Exchange Chromatography: This technique is particularly useful for separating aminomethyl pyridines from neutral or acidic impurities.[10]
Crystallization and Drying
Q: I am struggling to crystallize my aminomethyl pyridine. It keeps oiling out. What can I do?
A: "Oiling out" occurs when the compound is not sufficiently soluble in the hot solvent or comes out of solution too quickly upon cooling.
Troubleshooting Strategies for Crystallization:
-
Solvent Selection: Experiment with a wider range of solvents and solvent mixtures. A good crystallization solvent should dissolve your compound when hot but not when cold.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.
-
Seed Crystals: If you have a small amount of solid material, add a seed crystal to the cooled solution to initiate crystallization.
-
Salt Formation: Aminomethyl pyridines can often be crystallized as their hydrochloride or sulfate salts, which may have better crystalline properties than the free base.[1] Co-crystallization with other acids, such as succinic acid, has also been shown to be effective for some aminopyridines.[11]
Q: My aminomethyl pyridine is persistently wet with water, even after drying under high vacuum. How can I effectively dry it?
A: The hygroscopic nature of pyridines and the formation of an azeotrope with water make water removal challenging.
Experimental Protocol: Drying Pyridine Compounds
-
Pre-drying: For samples with significant water content, stir over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours.
-
Decanting: Carefully decant the pre-dried pyridine derivative.
-
Final Drying and Distillation:
-
Add a more rigorous drying agent like calcium hydride (CaH₂) to the decanted liquid.
-
Reflux the mixture for a few hours (ensure the system is not sealed as hydrogen gas is evolved).
-
Distill the dried aminomethyl pyridine under reduced pressure.
-
Compound Stability and Impurity Removal
Q: I suspect my aminomethyl pyridine is degrading during workup or purification. What are the likely degradation pathways and how can I mitigate them?
A: Aminomethyl pyridines can be susceptible to degradation, especially under strongly acidic or basic conditions, or in the presence of oxidizing agents. The stability of pyridine-containing compounds is often pH-dependent.[12][13][14] Microbial degradation pathways have also been studied and often involve hydroxylation and ring cleavage.[3][15][16][17]
Strategies to Mitigate Degradation:
-
pH Control: Maintain the pH of aqueous solutions within a stable range for your specific compound, which may need to be determined empirically.[12][13]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature Control: Keep temperatures as low as possible during workup and purification.
Q: My synthesis involved a palladium catalyst, and I'm having trouble removing the residual palladium. What are my options?
A: Removing residual transition metals is a critical step, especially in pharmaceutical applications.
Methods for Palladium Removal:
-
Adsorbents (Scavengers): Use solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica).[2]
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium.
-
Crystallization: Careful crystallization can sometimes leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.
Part 3: Chiral Separations
Q: My aminomethyl pyridine is chiral. What is a good starting point for developing a chiral separation method?
A: Chiral separation is essential when dealing with enantiomers, as they often have different pharmacological activities.[18][19] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[20][21]
Recommended Starting Points for Chiral Method Development:
-
Polysaccharide-based CSPs: Columns based on derivatized cellulose or amylose are versatile and effective for a wide range of compounds, including amines.[20][21]
-
Mobile Phase Screening: Screen different mobile phase modes, including normal phase (e.g., heptane/alcohol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., buffered aqueous/organic).[20]
References
-
Adimurthy, S., et al. (2018). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
-
MDPI. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
- ACS Publications. (n.d.). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants.
- NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Available at: [Link]
- NIH. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
- ResearchGate. (2025). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies.
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
- ResearchGate. (2010). Methods for Removing the Fmoc Group.
- NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Royal Society of Chemistry. (n.d.).
-
RSC Blogs. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. Available at: [Link]
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI.
- ResearchGate. (n.d.). Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
- Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
- ResearchGate. (n.d.). The Stability of Pyridine Nucleotides.
- NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central.
- OSHA. (n.d.). Pyridine.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- MDPI. (2023).
- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
- ResearchGate. (n.d.). Purification of monoclonal antibodies entirely in flow-through mode.
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]
- PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- ResearchGate. (2010). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization.
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
- ResearchGate. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
Sources
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- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Furan-Pyridine Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice for the often-challenging furan-pyridine cross-coupling reactions. Our aim is to move beyond simple protocols and delve into the causality behind common experimental failures, empowering you to rationalize and solve problems encountered at the bench.
Introduction
The coupling of furan and pyridine moieties is a critical transformation in medicinal chemistry and materials science, as this structural motif is present in numerous biologically active compounds and functional materials. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for this purpose, the unique electronic properties of both furan and pyridine heterocycles present a specific set of challenges. This guide is structured in a question-and-answer format to directly address the most common issues you may face, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my furan-pyridine cross-coupling reaction failing or giving very low yields?
Low to non-existent yields are the most frequent complaint. The root cause often lies in the inherent reactivity of the coupling partners and the sensitivity of the catalyst. Let's break down the most probable culprits.
Possible Cause A: Catalyst Poisoning by the Pyridine Substrate
The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the palladium catalyst's active sites. This coordination can deactivate the catalyst, effectively halting the catalytic cycle and preventing product formation. This is particularly problematic with 2-substituted pyridines.
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: Many standard protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which must be reduced in situ to the active Pd(0) species. The pyridine substrate can intercept and poison the Pd(II) intermediate before it even enters the catalytic cycle.[1][2] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass this issue.[1] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are also highly effective as they are designed for rapid formation of the active Pd(0) species.[3]
-
Increase Catalyst and Ligand Loading: While not ideal for atom economy, a simple first step is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). This provides a larger reservoir of active catalyst to overcome partial poisoning.
-
Choose Your Ligand Wisely: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can promote the desired reductive elimination step and may be less susceptible to displacement by pyridine.[4][5] These ligands stabilize the palladium center and can accelerate the catalytic cycle, potentially outcompeting the poisoning process.
Possible Cause B: Instability of the Furan Coupling Partner
Furan-2-boronic acid is notoriously unstable and prone to decomposition, especially through protodeboronation (replacement of the C-B bond with a C-H bond) at the elevated temperatures often required for cross-coupling.[6]
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Instead of furan-2-boronic acid, consider using more robust alternatives that release the boronic acid slowly in situ. Excellent options include:
-
Potassium 2-furyltrifluoroborate (CF₃BF₃K): These are generally air- and moisture-stable crystalline solids and are less prone to protodeboronation.[6]
-
Furan-2-boronic acid pinacol ester (Furan-2-Bpin): This is another stable alternative that can be used effectively.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: If possible, screen for lower reaction temperatures. A more active catalyst/ligand system may allow the reaction to proceed at a lower temperature, thus preserving the furan boronic acid.
-
Use a Non-Aqueous Base: Aqueous bases can facilitate protodeboronation. Consider using anhydrous conditions with bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Possible Cause C: Inappropriate Reaction Conditions
The success of a cross-coupling reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
Troubleshooting Steps:
-
Systematic Re-optimization: Do not assume a "universal" condition will work. A systematic screening of parameters is essential.
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[8][9] Its strength and solubility are critical.
-
For sensitive substrates, a weaker base like K₂CO₃ or even KF might be necessary.
-
For more challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective.[10]
-
-
Solvent Choice: The solvent must solubilize the reactants and the base. Common choices include toluene, dioxane, THF, or mixtures with water. For stubborn reactions, polar aprotic solvents like DMF or DMAc can be effective, but be mindful of higher temperatures leading to furan decomposition.[11]
Question 2: My reaction starts but then stalls and never reaches full conversion. What's happening?
Reaction stalling is a classic symptom of catalyst deactivation during the reaction.
Possible Cause A: Product Inhibition
The newly formed furan-pyridine product itself can be a better ligand for the palladium catalyst than the starting materials. This product can coordinate to the palladium center and inhibit further catalytic turnover. This is another facet of the catalyst poisoning problem.[2]
Troubleshooting Steps:
-
Employ a More Active Catalyst System: A highly active catalyst can help the desired reaction outpace the deactivation pathway. Experiment with different generations of Buchwald precatalysts or other specialized ligand systems.
-
Consider a Different Coupling Reaction: If Suzuki coupling consistently fails, it may be worth exploring other cross-coupling methods.
-
Stille Coupling (Organotin reagents): Stille coupling is often more tolerant of a wider range of functional groups and can be less susceptible to heterocycle-based catalyst poisoning.[12][13] However, the toxicity of organotin compounds is a significant drawback.[14]
-
Negishi Coupling (Organozinc reagents): Negishi coupling is another powerful alternative, especially for challenging substrates like 2-substituted pyridines.[4][15] However, the formation of zinc halide byproducts can sometimes inhibit the catalyst.
-
Possible Cause B: Catalyst Decomposition
At elevated temperatures, the active Pd(0) species can agglomerate into inactive palladium black, especially with insufficient ligand concentration or with ligands that are not robust enough.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Rigorously degas your solvents and reaction mixture. Oxygen can oxidize and deactivate the active Pd(0) catalyst. A common procedure is to bubble argon or nitrogen through the solvent for 30 minutes before use.
-
Use an Appropriate Ligand:Palladium Ratio: For catalysts generated in situ, a ligand-to-palladium ratio of 1:1 to 2:1 is typical. Too little ligand can leave the palladium center exposed and prone to decomposition.
-
Check Ligand Stability: Ensure the phosphine ligand you are using is not degrading under the reaction conditions. Phenylphosphine ligands are generally less stable than bulky dialkylbiarylphosphine ligands (Buchwald-type).
Question 3: I'm observing significant amounts of homocoupling and/or protodeboronation of my furan starting material. How can I minimize these side reactions?
These side reactions compete with your desired cross-coupling and reduce your overall yield.
Possible Cause A: Protodeboronation of Furan Boronic Acid
As discussed in Question 1, this is a major pathway for the decomposition of furan boronic acids, driven by heat and the presence of protic species (like water from aqueous bases).[6]
Troubleshooting Steps:
-
Switch to Furan Trifluoroborate or Boronic Ester: This is the most effective solution.[6]
-
Minimize Water Content: Use an anhydrous base (e.g., K₃PO₄) and dry solvents.
-
Shorten Reaction Time: Use a more active catalyst system that allows for a shorter reaction time, minimizing the exposure of the boronic acid to harsh conditions.
Possible Cause B: Homocoupling of the Boronic Acid (Glaser-Hay type)
This side reaction is often promoted by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your entire setup is under an inert atmosphere (Nitrogen or Argon).
-
Use High-Purity Reagents: Impurities in your starting materials or reagents can sometimes promote side reactions.
Visualizing the Process: Workflows and Mechanisms
To better understand the troubleshooting process and the underlying chemistry, the following diagrams have been generated.
Troubleshooting Workflow for Furan-Pyridine Cross-Coupling
This flowchart provides a logical sequence of steps to diagnose and solve common issues.
Caption: A decision-making workflow for troubleshooting furan-pyridine cross-coupling reactions.
Mechanism of Catalyst Poisoning by Pyridine
This diagram illustrates how the pyridine nitrogen deactivates the palladium catalyst.
Caption: Pyridine coordinates to the Pd(II) intermediate, forming an inactive complex.
Data Summary Tables
For quick reference, the following tables summarize key components for reaction optimization.
Table 1: Common Palladium Precatalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Use Case |
| Pd(PPh₃)₄ | PPh₃ | General purpose, good starting point, but can be slow. |
| Pd₂(dba)₃ | (None) | A Pd(0) source, requires addition of a separate ligand. |
| Pd(OAc)₂ | (None) | A Pd(II) source, requires in situ reduction and a ligand. |
| Pd(dppf)Cl₂ | dppf | Good for a wide range of Suzuki couplings. |
| Buchwald Precatalysts (G3/G4) | SPhos, XPhos, RuPhos | Highly active systems for challenging couplings, including those with heteroaryl substrates.[4][5] |
Table 2: Guide to Base and Solvent Selection
| Base | Solvent(s) | Characteristics & Best Use |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, mild base. Good starting point.[7] |
| K₃PO₄ | Dioxane, Toluene, THF | Stronger, often anhydrous. Excellent for preventing protodeboronation of sensitive boronic acids.[10] |
| Cs₂CO₃ | Dioxane, DMF | Very strong base, highly effective for difficult couplings.[10] |
| KF | THF | Mild, non-nucleophilic base, useful when substrates are base-sensitive.[8] |
Experimental Protocol: A Starting Point for Optimization
This general protocol for a Suzuki-Miyaura coupling can be used as a foundation for your own optimizations.
Reaction: Coupling of 2-bromopyridine with potassium furan-2-yltrifluoroborate.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Potassium furan-2-yltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine, potassium furan-2-yltrifluoroborate, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill both vials with an inert gas (Argon or Nitrogen) three times.
-
To the catalyst/ligand vial, add 2 mL of degassed anhydrous dioxane via syringe and stir for 5 minutes at room temperature to allow for pre-formation of the active complex.
-
Transfer the catalyst solution to the reaction vial containing the substrates and base via syringe.
-
Rinse the catalyst vial with the remaining 3 mL of degassed dioxane and add it to the reaction mixture.
-
Seal the reaction vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Horváth, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Le, C. M., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- BenchChem. (n.d.). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- ACS Publications. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. (n.d.). Optimizing reaction conditions for coupling furan and purine rings.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
-
Slagt, V. F., et al. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Retrieved from [Link]
- ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
- J. C. K. Chu, T. Rovis. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]
- BenchChem. (n.d.). effect of solvents and bases on furan synthesis yield.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling.
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
- ResearchGate. (n.d.). Coupling outcomes for pyrroles, furans and thiophenes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
ACS Publications. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
- Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
-
ACS Publications. (n.d.). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Retrieved from [Link]
- MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
-
StudySmarter. (n.d.). Negishi Coupling Reaction Practice Problems. Retrieved from [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Reddit. (2023). Reasons for stalling of a Negishi coupling?.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
ChemRxiv. (2024). Skeletal Editing of Furans into Pyridines. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. Retrieved from [Link]
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
-
ScienceDirect. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Scale-Up Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Welcome to the technical support center for the scale-up synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the multi-kilogram production of this key intermediate. The information is presented in a practical question-and-answer format to directly tackle specific issues you may face in your laboratory or manufacturing facility.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to (5-(Furan-3-yl)pyridin-3-yl)methanamine involves a two-step process:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between a pyridine and a furan ring.
-
Nitrile Reduction: Conversion of a nitrile group to a primary amine.
This guide will focus on troubleshooting and frequently asked questions related to this synthetic pathway.
Visualizing the Workflow
Caption: General two-step synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine.
II. Troubleshooting Guide
Category 1: Suzuki-Miyaura Coupling Issues
This cross-coupling reaction is a critical step, and challenges often arise during scale-up.
Q1: My Suzuki-Miyaura coupling reaction is showing low conversion at a larger scale, although it worked well in the lab.
A1: This is a common issue when transitioning from bench-scale to pilot or production scale. Several factors can be at play:
-
Mixing and Mass Transfer: Inadequate agitation in a larger reactor can lead to poor mixing of the catalyst, base, and reactants, especially if a solid inorganic base is used, which can form a thick slurry. Ensure the reactor's mechanical stirrer is appropriately sized and powered for the increased volume and viscosity.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in starting materials or solvents that are present in larger quantities at scale. It's crucial to ensure all reagents are of suitable quality.
-
Thermal Control: Poor heat transfer in a large reactor can result in localized hot spots or an overall lower reaction temperature, which can negatively impact the reaction rate. Close monitoring of the internal temperature is essential.
-
Oxygen Contamination: Incomplete inerting of the reactor can lead to catalyst deactivation and the formation of by-products. Ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon before adding the catalyst.
Q2: I'm observing significant by-product formation, such as homocoupling of the 3-furanylboronic acid and de-bromination of the 5-bromonicotinonitrile. How can these be minimized?
A2: By-product formation is often linked to reaction kinetics and conditions.
-
Strictly Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a rigorously inert atmosphere.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While stronger bases can accelerate the reaction, they may also promote side reactions. Consider a thorough evaluation of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. A temperature optimization study is recommended during scale-up.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired catalytic cycle. For challenging couplings involving heteroaromatics, consider using more electron-rich and sterically hindered biarylphosphine ligands.[2]
Category 2: Nitrile Reduction Issues
The reduction of the nitrile to the primary amine is the final and often challenging step.
Q3: The reduction of 5-(furan-3-yl)nicotinonitrile is resulting in a low yield of the desired primary amine and the formation of secondary and tertiary amine impurities.
A3: This is a common challenge in nitrile reductions. The initially formed primary amine can react with the intermediate imine to form secondary amines, which can be further reduced.
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can be difficult to handle on a large scale.[3][4] Alternative, milder, and more selective reagents like ammonia borane or catalytic hydrogenation with specific catalysts can offer better control.[5][6]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the rate of the reaction and minimize over-reduction and side reactions.
-
Addition Rate: Slow, controlled addition of the reducing agent to the nitrile solution is crucial to maintain a low concentration of the reducing agent and minimize side reactions.
-
-
Catalytic Hydrogenation: Using a heterogeneous catalyst like Raney Nickel or a palladium-based catalyst under hydrogen pressure is a common industrial method.[7] Catalyst poisoning can be an issue, so ensure the starting material is of high purity.
Q4: I am having difficulty with the work-up and purification of the final amine product.
A4: The basic nature of the amine product can complicate purification.
-
Aqueous Work-up: A carefully controlled aqueous work-up is necessary to remove inorganic salts and unreacted reagents. The pH of the aqueous phase should be adjusted to ensure the amine is in its free base form for extraction into an organic solvent.
-
Purification Method:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method on a large scale.
-
Crystallization: Formation of a salt, such as the hydrochloride or sulfate salt, can facilitate purification by crystallization. The pure salt can then be neutralized to provide the free amine.
-
Chromatography: While effective on a small scale, column chromatography is often not practical for large-scale production due to cost and solvent usage.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with furan-containing compounds on a large scale?
A1: Furan and its derivatives can be toxic and have specific handling requirements.[8] The high reactivity of furans, especially under acidic conditions, can lead to the formation of polymeric by-products, which can be an exothermic process. A thorough safety review and risk assessment should be conducted before any scale-up operation.
Q2: Can alternative synthetic routes be considered for the synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine?
A2: Yes, alternative strategies exist. For instance, one could envision a route starting with a furan derivative and building the pyridine ring onto it. However, the Suzuki coupling approach is generally favored due to the commercial availability of the starting materials and the robustness of the reaction.[1][9]
Q3: How can I monitor the progress of these reactions effectively during scale-up?
A3: In-process controls (IPCs) are critical for successful scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for monitoring reaction progress, conversion, and the formation of impurities. Thin Layer Chromatography (TLC) can be a quick qualitative check.[9]
Q4: What are the best practices for purifying furan derivatives in general?
A4: The purification of furan derivatives can be challenging due to their potential instability. Methods like liquid-liquid extraction, followed by phase separation and solvent evaporation, are common.[10] Adsorption on activated carbon followed by desorption with a suitable solvent can also be an effective method for removing impurities.[10]
IV. Experimental Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 5-bromonicotinonitrile and 3-furanylboronic acid.
Reactor Setup:
-
Charge a clean, dry, and inerted reactor with 5-bromonicotinonitrile (1.0 eq) and 3-furanylboronic acid (1.2 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).[1]
Inerting:
-
Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
Reagent Addition:
-
Under a positive pressure of nitrogen, add the base, for example, potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).
Reaction:
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC analysis.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(furan-3-yl)nicotinonitrile.
Protocol 2: Scale-Up Nitrile Reduction via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 5-(furan-3-yl)nicotinonitrile.
Reactor Setup:
-
Charge a hydrogenation reactor with 5-(furan-3-yl)nicotinonitrile (1.0 eq) and a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (slurried in the solvent) or a palladium on carbon (Pd/C) catalyst.
Reaction:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with efficient stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and by HPLC or GC analysis of aliquots.
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Purification:
-
The crude product can be purified by vacuum distillation or by forming a salt and recrystallizing, as described in the troubleshooting section.
V. Data Summary
| Parameter | Suzuki-Miyaura Coupling | Nitrile Reduction (Catalytic Hydrogenation) |
| Key Reagents | 5-bromonicotinonitrile, 3-furanylboronic acid, Pd catalyst, Base | 5-(furan-3-yl)nicotinonitrile, H₂, Catalyst (e.g., Raney Ni) |
| Typical Solvents | Dioxane/Water, Toluene | Methanol, Ethanol |
| Temperature Range | 80 - 110 °C | 40 - 80 °C |
| Pressure | Atmospheric | 50 - 200 psi |
| Common By-products | Homocoupling products, Dehalogenated starting material | Secondary and tertiary amines, Hydrolysis products |
| Monitoring | HPLC, GC, TLC | H₂ uptake, HPLC, GC |
VI. Visualizing Troubleshooting Logic
Caption: Troubleshooting workflow for the scale-up synthesis.
VII. References
-
Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis. Retrieved from
-
Bull, J. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from
-
Amundsen, L. H., & Nelson, L. S. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Kempe, R., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
ChemBK. (n.d.). (5-(furan-3-yl)pyridin-3-yl)methanamine. Retrieved from [Link]
-
Mal, D.R. (2013). Furan Synthesis. YouTube. Retrieved from [Link]
-
Guillaumet, G., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement of (5-Arylfurfuryl)amines. Retrieved from [Link]
-
Benchchem. (n.d.). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Retrieved from
-
Royal Society of Chemistry. (n.d.). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Furan Synthesis Scale-Up. Retrieved from
-
National Institutes of Health. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Furan-Pyridine Synthesis Reaction Monitoring: A Technical Support Center
Welcome to the Technical Support Center for Reaction Monitoring in Furan-Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring these critical chemical transformations. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the conversion of a furan derivative to a pyridine?
A1: The choice of monitoring technique depends on several factors, including the specific reaction, available equipment, and the level of detail required. The most common techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. It's excellent for determining the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. It provides both separation and identification of reactants, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of furan and pyridine derivatives, especially those that are non-volatile or thermally labile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ, real-time reaction monitoring to obtain kinetic data.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks the disappearance of reactant functional groups and the appearance of product functional groups in real-time.
Q2: My reaction mixture is a complex mess. How do I choose the best monitoring technique?
A2: For complex reaction mixtures, a multi-faceted approach is often best. Start with TLC for a rapid assessment. If the reaction appears to be proceeding, move to a more sophisticated technique like LC-MS or GC-MS to identify the components of the mixture. For detailed kinetic understanding, in-situ NMR or FTIR is invaluable. The following decision tree can guide your choice:
Caption: Decision tree for selecting a reaction monitoring technique.
Q3: What is Process Analytical Technology (PAT) and how is it relevant to furan-pyridine synthesis?
A3: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. In the context of furan-pyridine synthesis, PAT involves using in-situ and online analytical tools (like FTIR and NMR) to monitor the reaction in real-time. This allows for a deeper understanding of the reaction kinetics and mechanism, leading to improved process control, higher yields, and better product quality.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: Poor separation between my furan starting material and pyridine product.
-
Cause: The polarity of the mobile phase is not optimized. Furan and pyridine derivatives can have similar polarities, making separation challenging.
-
Solution:
-
Systematic Solvent Screening: Start with a common mobile phase like ethyl acetate/hexanes. If separation is poor, systematically vary the ratio.
-
Introduce a More Polar Solvent: Add a small percentage of methanol or triethylamine to the mobile phase. Triethylamine can help to reduce tailing of basic pyridine compounds on silica gel.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase TLC plates.
-
Issue: I can't see the spots on my TLC plate under UV light.
-
Cause: Your compounds may not be UV-active, or their concentration may be too low.
-
Solution:
-
Use a Staining Agent:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize compounds as brown spots.
-
Vanillin Stain: A versatile stain that can produce a range of colors with different compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: My peaks are tailing.
-
Cause: This is often due to active sites in the GC system, particularly in the injector liner or the column itself. Basic pyridine compounds are especially prone to interacting with acidic silanol groups.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner.
-
Column Choice: Employ a column specifically designed for the analysis of basic compounds. These columns have a stationary phase that shields active sites.
-
Column Maintenance: If the column has been in use for a while, it may be contaminated. Bake out the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it.
-
Issue: I'm not seeing my expected product peak, or the mass spectrum is not what I expect.
-
Cause: The product may be thermally labile and degrading in the hot injector. Alternatively, it may not be volatile enough to elute from the column.
-
Solution:
-
Lower the Injector Temperature: Gradually decrease the injector temperature to see if this prevents degradation.
-
Use a More Volatile Solvent: Ensure your sample is dissolved in a volatile solvent to facilitate rapid vaporization in the inlet.
-
Derivatization: If the compound is not volatile enough, consider a derivatization reaction to increase its volatility.
-
Confirm with another technique: Use HPLC or NMR to confirm the presence of the product in your reaction mixture.
-
| Parameter | Starting Point | Troubleshooting Action |
| Injector Temperature | 250 °C | Decrease in 25 °C increments if degradation is suspected. |
| Column | Standard non-polar (e.g., DB-5) | Switch to a column for basic compounds if peak tailing is observed. |
| Oven Program | 50 °C to 280 °C at 10 °C/min | Optimize the ramp rate to improve separation. |
| Carrier Gas Flow | 1 mL/min (Helium) | Ensure consistent flow rate. |
Table 1: General GC-MS Starting Parameters and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Issue: My pyridine product peak is tailing significantly.
-
Cause: Secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.
-
Solution:
-
Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (0.1%) or a stronger buffer to the mobile phase. This will compete with the pyridine for interaction with the silanol groups.
-
Use a Base-Deactivated Column: Modern HPLC columns are available with end-capping or base-deactivation to minimize silanol interactions.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte.
-
Issue: My retention times are drifting.
-
Cause: This can be caused by a number of factors, including changes in mobile phase composition, column temperature fluctuations, or a poorly equilibrated column.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Thermostatting: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Caption: Troubleshooting flowchart for HPLC peak tailing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My spectra have broad peaks and poor resolution, making it difficult to quantify reaction progress.
-
Cause: This can be due to sample inhomogeneity, the presence of paramagnetic species, or chemical exchange processes.
-
Solution:
-
Sample Preparation: Ensure your sample is well-dissolved and free of any solid particles.
-
Remove Paramagnetic Impurities: If you suspect paramagnetic impurities (e.g., from a metal catalyst), you can try filtering the sample through a small plug of silica gel.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks that are broadened due to chemical exchange.
-
Issue: How do I accurately determine the conversion from furan to pyridine using ¹H NMR?
-
Cause: Overlapping signals can make integration difficult.
-
Solution:
-
Identify Unique, Well-Resolved Signals: Find a proton signal for the furan starting material and a distinct signal for the pyridine product that do not overlap with other signals in the spectrum. The aromatic protons of furan and pyridine often have characteristic chemical shifts.
-
Integration: Carefully integrate these unique signals. The ratio of the integrals will give you the molar ratio of the two species.
-
Use an Internal Standard: For the most accurate quantification, add a known amount of an internal standard (a compound with a signal that does not overlap with any of your reaction components) to your sample.
-
| Compound Type | Typical ¹H NMR Chemical Shift Range (ppm) | Notes |
| Furan | 6.0 - 7.5 | The protons at the 2 and 5 positions are typically more deshielded than those at the 3 and 4 positions. |
| Pyridine | 7.0 - 8.7 | The protons ortho to the nitrogen (2 and 6 positions) are the most deshielded. |
Table 2: Typical ¹H NMR Chemical Shifts for Furan and Pyridine Protons
In-situ FTIR Spectroscopy
Issue: I'm not seeing clear changes in my IR spectrum during the reaction.
-
Cause: The key functional group changes may have weak IR absorbances, or the signals may be obscured by solvent absorption.
-
Solution:
-
Choose an Appropriate Solvent: Select a solvent that has a clear window in the IR region where you expect to see changes.
-
Focus on Strong Absorbers: Look for the disappearance or appearance of strong IR bands, such as carbonyl (C=O) stretches or N-H bends, if they are involved in your reaction.
-
Difference Spectroscopy: Use the software to subtract the initial spectrum from subsequent spectra to highlight the changes over time.
-
Experimental Protocols
Protocol 1: At-line HPLC Monitoring of a Furan-Pyridine Synthesis
-
Reaction Setup: Set up your furan-pyridine synthesis reaction in a standard laboratory reactor.
-
Sample Preparation: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This prevents further reaction.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: Inject the filtered sample onto the HPLC system.
-
Data Analysis: Monitor the peak area of the furan starting material and the pyridine product over time to determine the reaction progress.
References
Validation & Comparative
Furan vs. Thiophene in Drug Design: A Comparative Analysis for the Medicinal Chemist
In the intricate world of drug design, the selection of a heterocyclic core is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the medicinal chemist's toolkit, the five-membered aromatic heterocycles, furan and thiophene, are frequently employed as bioisosteric replacements for each other and for phenyl rings. While structurally similar, the seemingly subtle substitution of an oxygen atom in furan for a sulfur atom in thiophene imparts distinct electronic and physicochemical properties. These differences have significant downstream consequences for a molecule's biological activity, metabolic stability, and overall suitability as a drug candidate. This guide provides an in-depth, data-driven comparative analysis of furan and thiophene to inform rational drug design and empower researchers to make strategic decisions in lead optimization.
At a Glance: Key Physicochemical and Biological Distinctions
The fundamental differences between furan and thiophene originate from the intrinsic properties of their respective heteroatoms, oxygen and sulfur. Sulfur is larger, less electronegative, and possesses available 3d orbitals, which contributes to thiophene's greater aromaticity and stability compared to furan. This seemingly minor atomic substitution has a cascading effect on a molecule's behavior, from its interaction with biological targets to its metabolic fate.
| Property | Furan | Thiophene | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, size, and bonding characteristics. |
| Aromaticity | Lower (Resonance Energy: ~16 kcal/mol) | Higher (Resonance Energy: ~29 kcal/mol) | Higher aromaticity in thiophene generally leads to greater chemical and metabolic stability. |
| Electronegativity of Heteroatom | High | Lower | The more electronegative oxygen in furan can act as a stronger hydrogen bond acceptor, a critical interaction for receptor binding. |
| Reactivity | More reactive, prone to Diels-Alder reactions | Less reactive, more stable | Affects ease of synthesis and potential for unwanted reactions in a biological environment. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Thiophene-containing compounds are often more lipophilic, which can enhance membrane permeability but may also increase metabolic clearance and off-target effects. |
| Metabolic Stability | Generally less stable, can form reactive metabolites[1] | Generally more metabolically stable[1] | A critical factor in determining a drug's half-life and potential for toxicity. |
The Bioisosteric Exchange in Action: Comparative Case Studies
The true impact of the furan-thiophene bioisosteric switch is best illustrated through real-world examples. By examining pairs of drugs where this substitution has been made, we can directly observe the resulting changes in biological activity and pharmacokinetic properties.
Case Study 1: Anti-inflammatory COX Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation provides a compelling example of the furan versus thiophene dynamic. The withdrawn drug Rofecoxib (Vioxx), a highly selective COX-2 inhibitor, features a furanone ring.[1] In contrast, numerous potent and selective COX-2 inhibitors have been developed incorporating a thiophene scaffold.[1]
| Compound Class | Heterocycle | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furanone Derivative (Rofecoxib) | Furan | >100 | 0.018 | >5555 | [1] |
| Tetrahydrobenzothiophene | Thiophene | 5.8 | 0.31 | 18.7 | [1] |
As the data indicates, while both scaffolds can yield potent COX-2 inhibitors, the furanone in Rofecoxib is associated with exceptionally high selectivity.[1] This highlights that the choice of heterocycle can fine-tune the selectivity profile of a drug candidate.
Case Study 2: Anticancer Agents
In the realm of oncology, the furan-thiophene substitution has been explored in various molecular scaffolds, with the outcome being highly context-dependent. For instance, in a series of pyrazolyl hybrid chalcones, the thiophene-containing compound displayed superior potency against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines compared to its furan counterpart.
| Compound Class | Heterocycle | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Pyrazolyl Hybrid Chalcone | Furan | >100 | 78.4 | |
| Pyrazolyl Hybrid Chalcone | Thiophene | 2.13 | 3.45 |
This case demonstrates that for certain molecular frameworks and cancer cell lines, the thiophene moiety can confer a significant advantage in anticancer activity.
Metabolic Stability and Toxicity: A Critical Divide
A crucial point of differentiation between furan and thiophene lies in their metabolic fate. Both rings are susceptible to metabolism by cytochrome P450 (CYP450) enzymes, but their pathways diverge, leading to distinct reactive metabolites with different toxicological implications.
Furan Metabolism: The furan ring can be oxidized by CYP450 enzymes to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. This electrophilic intermediate can covalently bind to cellular nucleophiles such as glutathione (GSH) and lysine residues in proteins, which can lead to cellular dysfunction and hepatotoxicity.
Thiophene Metabolism: Thiophene-containing drugs are primarily metabolized through two main pathways: S-oxidation, which forms a thiophene S-oxide, and epoxidation across a double bond. Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects like hepatotoxicity and nephrotoxicity for some thiophene-based drugs.
It is crucial to note that the presence of a furan or thiophene ring is a "structural alert," but it does not automatically equate to toxicity. Factors such as the drug's dose, the specific CYP450 isozymes involved, and the reactivity of the metabolites all play a significant role. Strategic molecular modifications, such as the introduction of fluorine atoms, can be employed to block sites of metabolic oxidation and enhance the stability of both furan and thiophene analogs.
Experimental Protocols for Comparative Evaluation
To make an informed decision between incorporating a furan or thiophene moiety, a series of standardized in vitro assays are indispensable. These experiments provide the quantitative data necessary to compare their drug-like properties directly.
In Vitro Metabolic Stability Assay
This assay is fundamental for predicting a drug's half-life (t½) and intrinsic clearance (CLint) in the body.
Methodology:
-
Preparation: Prepare a working solution of the test compound (furan or thiophene analog) and human liver microsomes (HLM).
-
Incubation: Initiate the metabolic reaction by adding an NADPH regenerating system to the pre-warmed mixture of HLM and the test compound. Incubate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation:
-
Plot the natural log of the percentage of the remaining parent compound against time to determine the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines, providing IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan and thiophene analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is the concentration of the compound that inhibits 50% of cell growth.[1]
Conclusion: A Strategic Choice, Not a Universal Superiority
The comparative analysis of furan and thiophene in drug design reveals that neither heterocycle is universally superior. The decision to employ one over the other is a nuanced, context-dependent strategic choice. Thiophene's greater aromaticity often translates to more metabolically robust compounds, a desirable trait for improving a drug's half-life and reducing the potential for reactive metabolite formation. Conversely, the more electronegative oxygen in furan can provide crucial hydrogen bonding interactions for enhanced target binding and potency.
The provided experimental data from anticancer and anti-inflammatory studies underscores this context-dependency. In some instances, the thiophene analog exhibits superior activity, while in others, the furan-containing molecule prevails. Therefore, a thorough understanding of the structure-activity relationship (SAR) of the specific chemical series, the nature of the biological target, and the desired pharmacokinetic profile is paramount. By leveraging the distinct properties of furan and thiophene and employing rigorous comparative experimental evaluation, medicinal chemists can strategically navigate the complexities of drug design and optimize the development of novel, effective, and safe therapeutics.
References
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. (2025). Benchchem.
- Furan vs.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). PMC.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. (2023).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- (PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2025).
- 5-lipoxygenase inhibitory activity of zileuton. (n.d.). PubMed.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.
- Zileuton. (2024).
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed.
- PYRROLE, THIOPHENE AND FURAN. (n.d.).
- Unit 3 furan & thiophene | PDF. (n.d.). Slideshare.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
- A Comparative Analysis of Tiotidine and Ranitidine for Drug Development Professionals. (n.d.). Benchchem.
- Celecoxib vs Rofecoxib Comparison. (n.d.). Drugs.com.
- Zileuton: Clinical implications of 5-Lipoxygenase inhibition in severe airway disease | Request PDF. (2025).
- Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity | Request PDF. (2025).
- Antagonistic Activity of Tiotidine and Ranitidine on Guinea-Pig and Rabbit
- Comparison of celecoxib and Vioxx (rofecoxib) bound within the... | Download Scientific Diagram. (n.d.).
- Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties | Request PDF. (2025).
- IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.).
- Bioisosteres of Common Functional Groups. (n.d.).
- Furan and Thiophene Based Cycloheterophane Esters and Thioesters: Synthesis, Antimicrobial Activities, and DFT Calculations. (n.d.). Istanbul Technical University.
- Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. (n.d.). PubMed.
- Tiotidine, a new long-acting histamine H2-receptor antagonist: comparison with cimetidine. (n.d.). PubMed.
- Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in r
- Furans, thiophenes and related heterocycles in drug discovery. (n.d.). PubMed.
- Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in r
- Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. (n.d.). PubMed.
- Efficacy and safety of rofecoxib 12.5 mg and celecoxib 200 mg in two similarly designed osteoarthritis studies. (n.d.). PubMed.
- A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. (n.d.). Semantic Scholar.
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.).
- PYRROLE, FURAN, THIOPHENE. (n.d.).
- In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (n.d.). PubMed.
- Furanfurin and thiophenfurin: two novel tiazofurin analogues.
- PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012).
Sources
A Comparative Guide to the Biological Activity of (5-(Furan-3-yl)pyridin-3-yl)methanamine Analogs as Anticancer Agents
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activity is paramount. Among the myriad of heterocyclic scaffolds, the fusion of furan and pyridine rings has emerged as a privileged motif, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activity of a series of furanopyridinone analogs, derivatives of the core structure (5-(Furan-3-yl)pyridin-3-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform and guide future research in this promising area of oncology.
Introduction: The Therapeutic Potential of Furan-Pyridine Scaffolds
The pyridine ring is a fundamental component in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] Similarly, the furan moiety is a common feature in many biologically active compounds, contributing to their therapeutic effects.[2] The strategic combination of these two heterocyclic systems into a single molecular framework has led to the development of novel compounds with significant therapeutic potential, particularly in the realm of anticancer research.[2][3] This guide focuses on a specific class of these hybrids, the furanopyridinones, and explores the structure-activity relationships (SAR) that govern their cytotoxic effects against cancer cells.
Comparative Analysis of Anticancer Activity
A recent study detailed the synthesis and cytotoxic evaluation of a series of 21 novel furanopyridinone derivatives against two human esophageal cancer cell lines, KYSE70 and KYSE150.[3][4] The antiproliferative activity of these compounds was assessed using the MTT assay, a standard colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The results, summarized in the table below, highlight the potent anticancer activity of several analogs and provide a basis for understanding their structure-activity relationships.
| Compound ID | Modifications | KYSE70 IC50 (µg/mL) | KYSE150 IC50 (µg/mL) |
| 3b | Varies from core | Significant Activity | Measurable Activity |
| 3e | Varies from core | Significant Activity | Measurable Activity |
| 3f | Varies from core | Significant Activity | Measurable Activity |
| 3i | Varies from core | Significant Activity | Measurable Activity |
| 4c | Varies from core | 0.888 (24h), 0.655 (48h) | 1.463 (24h), 1.329 (48h) |
Table 1: Cytotoxic Activity of Key Furanopyridinone Analogs. [2][3] IC50 values represent the concentration of the compound that inhibits 50% of cancer cell growth. Lower IC50 values indicate higher potency.
Among the synthesized compounds, compound 4c emerged as the most potent derivative, exhibiting remarkable inhibition of both KYSE70 and KYSE150 cell growth.[2][3] At a concentration of 20 µg/mL, compound 4c achieved a 99% inhibition of cancer cell proliferation after 48 hours of treatment.[2][3] This potent activity underscores the therapeutic potential of this particular analog and provides a clear lead for further optimization.
Structure-Activity Relationship (SAR) Insights
The comparative data from the furanopyridinone series reveals several key structural features that influence their anticancer activity. The core furan[3,2-c]pyridine scaffold is essential for activity. Modifications at various positions on this core structure have been shown to significantly impact cytotoxicity.[3] While a detailed SAR analysis is ongoing, the exceptional potency of compound 4c suggests that its specific substitution pattern is highly favorable for anticancer activity.[2][3] The presence and nature of substituents on the pyridine and furan rings, as well as the linker connecting them, are critical determinants of biological efficacy.
Proposed Mechanism of Action: A Dual-Targeting Approach
To elucidate the potential molecular mechanism underlying the potent cytotoxicity of these furanopyridinone derivatives, molecular docking studies were performed.[3] These computational analyses predicted that the most active compound, 4c, could effectively bind to two key protein targets involved in cancer progression: Methionine Aminopeptidase 2 (METAP2) and the Epidermal Growth Factor Receptor (EGFR).[3]
Figure 1: Proposed dual-targeting mechanism of action for furanopyridinone analogs.
The C=O group of the pyridone moiety appears to play a crucial role in the binding interaction with both METAP2 and EGFR.[3] By inhibiting these two key targets, the furanopyridinone analogs can disrupt essential signaling pathways that drive cancer cell proliferation and survival, ultimately leading to cytotoxic effects. Further experimental validation is required to confirm this dual-targeting mechanism.
Experimental Protocols
The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone technique for evaluating the in vitro cytotoxicity of novel compounds.[5][6][7]
MTT Cell Viability Assay Protocol
Objective: To determine the cytotoxic effects of furanopyridinone analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KYSE70, KYSE150)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
(5-(Furan-3-yl)pyridin-3-yl)methanamine analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well in 50 µL of complete culture medium.[2]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanopyridinone analogs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells: untreated cells (vehicle control) and medium-only (blank).
-
Incubate the plates for the desired time periods (e.g., 24 and 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The furanopyridinone analogs of (5-(Furan-3-yl)pyridin-3-yl)methanamine represent a promising class of anticancer agents with potent cytotoxic activity against esophageal cancer cell lines. The lead compound, 4c, demonstrates exceptional efficacy and warrants further investigation. The proposed dual-targeting mechanism of action, involving the inhibition of METAP2 and EGFR, provides a strong rationale for the observed biological activity.
Future research should focus on several key areas:
-
Comprehensive SAR Studies: A more extensive library of analogs should be synthesized and tested to further elucidate the structure-activity relationships and identify even more potent compounds.
-
Mechanistic Validation: Experimental validation of the proposed dual-targeting mechanism is crucial. This could involve enzyme inhibition assays and Western blotting to confirm the effects on METAP2 and EGFR activity and expression.
-
Broad-Spectrum Anticancer Screening: The most promising analogs should be screened against a broader panel of cancer cell lines to assess their spectrum of activity.
-
In Vivo Efficacy Studies: Preclinical in vivo studies in animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of these compounds.
By pursuing these avenues of research, the full therapeutic potential of this exciting class of furan-pyridine derivatives can be realized, paving the way for the development of novel and effective anticancer drugs.
References
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National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridinone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. Retrieved from [Link]
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The Furan-Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is perpetual. Among these, the furan-pyridine motif has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a spectrum of diseases, from cancer to microbial infections. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of furan-pyridine derivatives, grounded in experimental data and field-proven insights. We will dissect the nuanced interplay of structural modifications on biological outcomes, offering a valuable resource for researchers, scientists, and drug development professionals.
The Architectural Blueprint: Understanding the Furan-Pyridine Core
The furan-pyridine scaffold is a bipartite molecular architecture comprising a five-membered furan ring and a six-membered pyridine ring. The inherent electronic properties of these two heterocycles—the electron-rich furan and the electron-deficient pyridine—create a unique chemical entity with a distinct dipole moment and a capacity for diverse intermolecular interactions. The true potential of this scaffold, however, lies in its amenability to substitution at various positions on both rings and the nature of the linker connecting them. These modifications allow for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Furan-pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[1]
Furopyridine Derivatives as CDK2 Inhibitors
A series of furopyridine derivatives have been identified as potent inhibitors of the CDK2/cyclin A2 complex, a key regulator of the cell cycle. The SAR of these compounds reveals critical insights into the structural requirements for potent inhibition.
Key SAR Insights for CDK2 Inhibition:
-
Substitutions on the Furopyridine Core: The nature and position of substituents on the fused furopyridine ring are critical for activity. For instance, an amino group at the C3 position and a carboxylate group at the C2 position appear to be favorable for CDK2 inhibition.
-
Aromatic Moieties: The presence of bulky aromatic groups, such as naphthyl and thienyl moieties, attached to the furopyridine core generally enhances inhibitory activity, likely by engaging in hydrophobic interactions within the ATP-binding pocket of CDK2.[2]
-
Ester Functionality: The incorporation of an ester group, as seen in ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, has been shown to confer significant cytotoxic activity against colon cancer cell lines.[2]
Table 1: Comparative Anticancer Activity of Furopyridine Derivatives against CDK2 and Cancer Cell Lines [2]
| Compound ID | R1 | R2 | CDK2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1 | H | H | 0.57 | 35.1 | 22.5 | 28.4 | 41.2 |
| 4 | Cl | H | 0.24 | 31.3 | 19.3 | 22.7 | 36.8 |
| 8 | NH₂ | H | 0.65 | 42.5 | 38.7 | 35.1 | 55.3 |
| 11 | SCOCH₂Cl | H | 0.50 | 39.8 | 31.2 | 30.5 | 48.9 |
| 14 | NH₂ | COOEt | 0.93 | 49.0 | 55.5 | 44.8 | 70.7 |
| Roscovitine | - | - | 0.394 | - | - | - | - |
| Doxorubicin | - | - | - | 40.0 | 64.8 | 24.7 | 58.1 |
Furan-Pyridine Derivatives as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. Furan-pyridine derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[1][3]
Key SAR Insights for EGFR Inhibition:
-
Core Scaffold: The furo[2,3-c]pyridine core serves as a robust scaffold for EGFR inhibition.[1]
-
Substitution Pattern: The substitution pattern on the furan-pyridine core and the appended phenyl rings dictates the inhibitory potency and selectivity. For instance, the presence of a chromen-2-one moiety at the 2-position of the furopyridine ring has been shown to be beneficial for activity.[1]
-
Linker and Terminal Groups: The nature of the linker and the terminal functional groups play a crucial role in interacting with the key amino acid residues in the EGFR active site, such as M793 and S797.[1]
Table 2: Comparative Inhibitory Activity of Furan-Pyridine Derivatives against EGFR and NSCLC Cell Lines [1]
| Compound ID | Wild-Type EGFR IC₅₀ (nM) | L858R/T790M EGFR IC₅₀ (nM) | L858R/T790M/C797S EGFR IC₅₀ (nM) | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) |
| PD18 | 15.8 | 25.1 | 39.8 | 28.23 | 12.59 |
| PD56 | 12.6 | 20.0 | 31.6 | 25.12 | 10.00 |
| Erlotinib | 25.1 | >1000 | >1000 | 25.57 | 15.85 |
| Afatinib | 10.0 | 15.8 | >1000 | 19.95 | 7.94 |
| Osimertinib | 31.6 | 10.0 | 100.0 | 15.85 | 5.01 |
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Furan-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][5]
Key SAR Insights for Antimicrobial Activity:
-
Substitution on Pyridine Ring: The presence of specific substituents on the pyridine ring can significantly enhance antimicrobial activity. For example, a 4-fluoro substitution on a pyridine ring fused with an imidazo[2,1-b][1][6]thiadiazole moiety resulted in a compound with potent antibacterial activity, surpassing that of the control drug gatifloxacin.[4]
-
Fused Heterocyclic Systems: The fusion of the pyridine ring with other heterocyclic systems, such as thiadiazole, can lead to compounds with broad-spectrum antimicrobial activity.[4]
-
Thione and Thioether Moieties: The presence of a pyridinethione moiety or its S-alkylated derivatives has been shown to be a key pharmacophore for antimicrobial activity.[7]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan-Pyridine and Related Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 17d | - | - | 0.5 | - | 8 | [4] |
| 3a | >100 | >100 | 50 | 100 | 100 | [7] |
| 11a | 50 | 100 | 25 | 50 | 50 | [7] |
| 15a | 25 | 50 | 12.5 | 25 | 25 | [7] |
| Gatifloxacin | - | - | 1.0 | - | - | [4] |
| Fluconazole | - | - | - | - | 8 | [4] |
Experimental Protocols: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental methodologies employed. Here, we provide detailed, step-by-step protocols for key assays used in the evaluation of furan-pyridine derivatives.
General Synthesis of Furan-Pyridine Carboxamides
This protocol describes a general method for the synthesis of furan-pyridine carboxamides, a common structural motif in biologically active derivatives.
Workflow for Furan-Pyridine Carboxamide Synthesis
Caption: General workflow for the synthesis of furan-pyridine carboxamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of the corresponding furan- or pyridine-carboxylic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
To this solution, add the appropriate amino-substituted pyridine or furan and a base (e.g., pyridine or triethylamine) at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired furan-pyridine carboxamide derivative.[8]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyridine derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]
Molecular Docking of Furan-Pyridine Derivatives into a Kinase Domain
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. This protocol outlines a general workflow for docking furan-pyridine derivatives into a kinase active site.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation: Obtain the 3D structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10]
-
Ligand Preparation: Generate the 3D structures of the furan-pyridine derivatives and optimize their geometry using a suitable force field. Assign rotatable bonds.
-
Grid Generation: Define the binding site on the protein by creating a grid box that encompasses the active site where the natural ligand (e.g., ATP) binds.
-
Docking Simulation: Perform the docking simulation using software like AutoDock Vina. The software will generate multiple binding poses for each ligand within the defined grid box and score them based on their predicted binding affinity.
-
Analysis of Results: Analyze the docking results to identify the best binding poses based on the docking scores and clustering analysis.
-
Visualization: Visualize the protein-ligand complexes to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the furan-pyridine derivatives and the amino acid residues of the kinase active site.[10][11]
Conclusion and Future Directions
The furan-pyridine scaffold has unequivocally demonstrated its value in the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of substituent patterns and structural modifications in modulating the biological activity of these derivatives against cancer and microbial targets. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new furan-pyridine analogues.
Future research in this area should focus on exploring a wider range of biological targets and further optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The integration of computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design of next-generation furan-pyridine-based drugs with improved potency and selectivity.
References
- Abdel-Rahman, A. A. H., et al. (2021).
- Chayarop, K., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Medicinal Chemistry.
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
- El-Sayed, M. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1975.
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Request PDF. (2025). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. Available at: [Link]
- Ren, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4283.
- Ryng, S., et al. (2025).
- Li, F., et al. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. Organic & Biomolecular Chemistry, 21(8), 1755-1763.
- Galla, R., & V, R. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors Using Molecular Docking and Interaction Fingerprint. International Journal of Pharmaceutical Sciences and Research, 13(3), 130-135.
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ResearchGate. (n.d.). A Review on Biological and Medicinal Significance of Furan. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][6]Thiadiazole Moiety. Chemistry & Biodiversity, 21(4), e202400135.
- Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 355(11), e2200399.
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ResearchGate. (n.d.). Synthesis of furan [3,2-c] pyridine compound. Reagents and conditions:... Available at: [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
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- Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16.
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A Comparative Guide to the Synthetic Validation of (5-(Furan-3-yl)pyridin-3-yl)methanamine
Introduction:
(5-(Furan-3-yl)pyridin-3-yl)methanamine is a novel heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries. Its unique structural motif, combining a pyridine core with a furan moiety, presents a compelling scaffold for the development of new therapeutic agents and functional materials. The furan ring, a versatile synthon, is a constituent of many biologically active compounds and can improve the pharmacokinetic profile of drug candidates[1][2]. The pyridine ring is also a common feature in many pharmaceuticals. This guide provides a comprehensive validation of a plausible synthetic route to this target molecule and compares it with a potential alternative, offering researchers the critical data and insights necessary for informed decision-making in their synthetic endeavors.
Retrosynthetic Analysis and Proposed Routes
A retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two plausible synthetic strategies. The first approach, designated as Route A , involves the formation of the C-C bond between the pyridine and furan rings via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitrile to the desired aminomethyl group. The second strategy, Route B , proposes the formation of the aminomethylpyridine scaffold first, followed by the Suzuki-Miyaura coupling to introduce the furan ring.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic analysis of (5-(Furan-3-yl)pyridin-3-yl)methanamine, outlining the two proposed synthetic routes.
Route A: Suzuki Coupling Followed by Nitrile Reduction
This route is a convergent synthesis that first constructs the biaryl scaffold and then installs the final functionality. This approach is often favored as it allows for the early introduction of structural diversity and potentially higher overall yields.
Diagram 2: Synthetic Pathway of Route A
Caption: The synthetic pathway for Route A, starting with a Suzuki coupling reaction.
Experimental Protocol for Route A
Step 1: Synthesis of 5-(Furan-3-yl)nicotinonitrile
This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.[3][4] While a nickel-catalyzed version has been reported for a similar pyrimidine derivative, the palladium-catalyzed reaction is also well-established for pyridine systems.[5][6]
-
Materials: 5-Bromonicotinonitrile, Furan-3-boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium phosphate, 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed solution of 5-bromonicotinonitrile (1.0 eq) and furan-3-boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium phosphate (2.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(furan-3-yl)nicotinonitrile.
-
Step 2: Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
The final step involves the reduction of the nitrile to the primary amine. Raney nickel is a common and effective catalyst for this transformation.[7]
-
Materials: 5-(Furan-3-yl)nicotinonitrile, Raney Nickel, Hydrogen gas, Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 5-(furan-3-yl)nicotinonitrile (1.0 eq) in THF, add a slurry of Raney nickel in water (approximately 50% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature for 16 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure to yield (5-(furan-3-yl)pyridin-3-yl)methanamine.
-
Performance Data for Route A (Projected)
| Parameter | Step 1 (Suzuki Coupling) | Step 2 (Reduction) | Overall |
| Yield | ~85% | ~90% | ~77% |
| Purity | >95% (after chromatography) | >98% | >98% |
| Key Advantages | Convergent, well-established reaction | High-yielding reduction | Good overall yield |
| Key Challenges | Palladium catalyst cost, purification | Handling of Raney-Ni and H₂ gas | Two-step process |
Route B: Aminomethylation Followed by Suzuki Coupling
This alternative route explores the possibility of introducing the furan moiety at a later stage. This could be advantageous if the aminomethyl group is sensitive to the conditions of the Suzuki coupling, or if the starting material, 5-bromo-3-(aminomethyl)pyridine, is readily available.
Diagram 3: Synthetic Pathway of Route B
Caption: The synthetic pathway for Route B, beginning with the reduction of 5-bromonicotinonitrile.
Experimental Protocol for Route B
Step 1: Synthesis of 5-Bromo-3-(aminomethyl)pyridine
The synthesis of this key intermediate can be challenging. Direct reduction of 5-bromonicotinonitrile with common reducing agents may lead to side reactions, including debromination. A patent for a related compound suggests a two-step process involving the formation of an amide followed by reduction.[8]
-
Materials: 5-Bromonicotinonitrile, Reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation setup).
-
Procedure (Illustrative):
-
Carefully add a solution of 5-bromonicotinonitrile in anhydrous THF to a stirred suspension of lithium aluminum hydride in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-3-(aminomethyl)pyridine.
-
Step 2: Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
This step is analogous to the Suzuki coupling in Route A, but with a different pyridine starting material.
-
Materials: 5-Bromo-3-(aminomethyl)pyridine, Furan-3-boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium phosphate, 1,4-Dioxane, Water.
-
Procedure:
-
Follow the same procedure as in Step 1 of Route A, using 5-bromo-3-(aminomethyl)pyridine as the starting material.
-
Performance Data for Route B (Projected)
| Parameter | Step 1 (Reduction) | Step 2 (Suzuki Coupling) | Overall |
| Yield | Variable (potential for side reactions) | ~80% | Potentially lower |
| Purity | May require careful purification | >95% (after chromatography) | Variable |
| Key Advantages | Linear synthesis, potentially fewer steps | Final product may be cleaner | Potentially more atom-economical |
| Key Challenges | Synthesis of the key intermediate | Potential for catalyst poisoning by the amine | Overall yield may be lower |
Comparison and Validation
| Feature | Route A | Route B |
| Overall Strategy | Convergent | Linear |
| Key Intermediate | 5-(Furan-3-yl)nicotinonitrile | 5-Bromo-3-(aminomethyl)pyridine |
| Reliability | High, based on well-established reactions. | Moderate, synthesis of the key intermediate is less documented and potentially problematic. |
| Scalability | Good, both steps are amenable to scale-up. | Potentially challenging due to the synthesis of the brominated aminomethylpyridine. |
| Flexibility | Allows for late-stage diversification of the aminomethyl group. | Allows for late-stage diversification of the aryl/heteroaryl group. |
| Projected Overall Yield | ~77% | Lower and more variable. |
Based on the available literature and established synthetic methodologies, Route A is the recommended and more robust synthetic strategy for the preparation of (5-(Furan-3-yl)pyridin-3-yl)methanamine. The Suzuki-Miyaura coupling of 5-bromonicotinonitrile with furan-3-boronic acid is a well-precedented and high-yielding reaction. The subsequent reduction of the nitrile to the aminomethyl group is also a reliable transformation. This route offers a more predictable outcome and is likely to be more amenable to scale-up.
While Route B presents a plausible alternative, the synthesis of the key intermediate, 5-bromo-3-(aminomethyl)pyridine, is a significant challenge. The potential for side reactions during the reduction of 5-bromonicotinonitrile and the limited availability of straightforward synthetic procedures for this intermediate make Route B a less reliable choice for a robust and scalable synthesis.
Further optimization of the reaction conditions for both routes, particularly in catalyst selection and purification methods, will be crucial for achieving optimal results in a research and development setting.
References
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate.[Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.[Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]
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5-(Furan-3-yl)nicotinonitrile. PubChem.[Link]
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5-Bromonicotinonitrile. PubChem.[Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.[Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Research.[Link]
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Furan as a versatile synthon. ACS Publications.[Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]
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A Comparative Guide to Catalysts for Furan-Pyridine Coupling: Performance, Mechanisms, and Protocols
The synthesis of biaryl scaffolds containing furan and pyridine rings is of critical importance in medicinal chemistry and materials science, as these motifs are central to numerous pharmaceuticals and functional organic materials. The cross-coupling of furan and pyridine derivatives, however, presents unique challenges due to the distinct electronic properties of the electron-rich furan and the electron-deficient pyridine. This guide provides a comparative analysis of leading catalytic systems for furan-pyridine coupling, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Overview of Catalytic Strategies
Transition metal catalysis, particularly palladium- and nickel-based systems, dominates the landscape of furan-pyridine cross-coupling.[1][2] The choice between these metals, and the specific ligand and reaction conditions employed, can dramatically influence reaction efficiency, substrate scope, and functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile and widely used methods for this transformation.[3][4]
The Central Role of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and broad applicability.[3][5] The catalytic cycle, typically involving a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The nature of the catalyst, particularly the ligand bound to the palladium center, is crucial for navigating the challenges posed by heteroaromatic coupling partners.
Caption: The catalytic cycle begins with the oxidative addition of an aryl halide to the active Pd(0) species.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied catalysts for Suzuki-Miyaura reactions.[2] The success of a palladium-catalyzed furan-pyridine coupling is highly dependent on the choice of ligand, which modulates the catalyst's stability and reactivity.
Key Insights on Palladium Catalysis:
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often essential.[7][8] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the biaryl product.[6][9]
-
Precatalysts for Efficiency: Modern palladium precatalysts, which are air- and moisture-stable, have been developed to ensure the rapid and reliable generation of the active catalytic species. This is particularly important for coupling unstable substrates like 2-furanboronic acid.[8]
-
C-H Activation Strategies: An alternative to the classic cross-coupling of a halide with an organometallic reagent is the direct C-H activation/arylation of one of the heterocycles. Palladium-NHC complexes have shown promise in catalyzing the coupling of furan or thiophene derivatives with aryl bromides via C-H activation.[10]
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful, earth-abundant alternative to palladium for cross-coupling reactions.[1][11] They often exhibit unique reactivity and can be particularly effective for coupling challenging substrates or activating less reactive C-F or C-O bonds.[11][12]
Key Insights on Nickel Catalysis:
-
Enhanced Reactivity: Nickel catalysts can be more effective than palladium for coupling heteroaryl chlorides and can operate under milder conditions.[1] This is attributed to nickel's different redox potentials and reaction mechanisms, which can involve Ni(I)/Ni(III) or radical pathways.[13][14]
-
Ligand Diversity: Similar to palladium, ligands such as phosphines (e.g., PCy₃) and NHCs are crucial for stabilizing the nickel catalyst and promoting high yields.[1][12]
-
Application in Bis-Heterocycle Synthesis: Nickel catalysis has been successfully applied to the synthesis of bis(heterocyclic) frameworks, which are prevalent in bioactive molecules but can be difficult to access using palladium-based methods.[1]
Performance Comparison: Palladium vs. Nickel
The selection of a catalyst system should be guided by the specific substrates, desired reaction conditions, and cost considerations. Below is a comparative summary of representative catalytic systems for furan-pyridine coupling.
| Catalyst System | Coupling Partners | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Reference |
| Palladium | ||||||||
| Pd(dppf)Cl₂ | PyFluor & 2-Furanboronic acid | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~60 | Tolerates water and oxygen | [5] |
| Pd(OAc)₂ / RuPhos | 2-Bromopyridine & Furan-3-boronic acid | K₃PO₄ | Toluene | 100 | 12 | High | Broad substrate scope | [5] |
| Pd-NHC Precatalyst | 4-Chloroanisole & 2-Furanboronic acid | K₃PO₄ | Dioxane | 40 | <1 | >95 | Very fast, mild conditions | [8] |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | 5-Bromopyrimidine & 3-Furanylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 1 | 83 | Fast, effective for bis-heterocycles | [1] |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran & Phenylboronic acid | K₂CO₃ | Toluene | RT | 13 | 96 | C-F activation, mild conditions | [12] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols are detailed examples of successful furan-pyridine coupling reactions using both palladium and nickel catalysts.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine and 3-Furanylboronic Acid[1]
Caption: Step-by-step workflow from reaction setup to product purification.
Reagents & Setup:
-
To a flame-dried 1000-mL round-bottomed flask containing a magnetic stir bar, add K₃PO₄ (60.0 g, 283 mmol, 4.50 equiv).[1]
-
Flame-dry the flask under high vacuum for approximately 5 minutes and allow it to cool to room temperature under a nitrogen atmosphere.[1]
-
To the flask, add 5-bromopyrimidine (10.0 g, 63.0 mmol, 1.0 equiv), 3-furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol, 0.500 mol%).[1]
-
Add anhydrous tert-amyl alcohol (or 2-Me-THF) as the solvent.
Reaction:
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water (100 mL) and diethyl ether (200 mL) and stir the mixture for 15 minutes.[1]
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction. Collect the organic layer.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to afford the pure 5-(furan-3-yl)pyrimidine.[1]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using an NHC Precatalyst[7][9]
Reagents & Setup:
-
In a dry, sealed reaction tube under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-chloroanisole, 0.5 mmol, 1.0 equiv), 2-furanboronic acid (1.0 mmol, 2.0 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Add the Pd-NHC precatalyst (e.g., 1-2 mol%).[8]
-
Add anhydrous dioxane or toluene (2 mL) via syringe.
Reaction:
-
Seal the tube and place it in a preheated block at the optimized temperature (e.g., 40-120 °C).[8]
-
Stir the reaction mixture for the required time (can be as short as 1 hour).[8]
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Conclusion and Future Outlook
Both palladium and nickel catalysts are highly effective for synthesizing furan-pyridine biaryls, with the optimal choice depending on the specific substrates and desired reaction conditions. Palladium catalysis, particularly with advanced precatalysts and bulky phosphine ligands, offers a robust and versatile platform for coupling even unstable boronic acids under mild conditions.[8] Nickel catalysis provides a cost-effective and highly reactive alternative, demonstrating exceptional performance for activating less reactive bonds and synthesizing complex bis-heterocyclic structures.[1][12]
Future research will likely focus on developing even more active and sustainable catalysts using earth-abundant metals, exploring photoredox and electrochemical methods to drive these transformations under even milder conditions, and expanding the scope to include more complex and densely functionalized furan and pyridine derivatives.
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Suzuki reaction . Wikipedia. [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science (RSC Publishing). [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]
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Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds . PMC. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review . MDPI. [Link]
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Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2 . ResearchGate. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters . Organic Letters - ACS Publications. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates . MDPI. [Link]
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Enantioselective synthesis of furan and pyridine atropisomers by central-to-axial chirality interconversion . ANR. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . The Royal Society of Chemistry. [Link]
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Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope . The Journal of Organic Chemistry - ACS Publications. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses Procedure. [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation . PMC - NIH. [Link]
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A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces . PMC - NIH. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications . JOCPR. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites . Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst . PMC - NIH. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Science Publishing. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. [Link]
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Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes . DSpace@MIT. [Link]
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Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives . ResearchGate. [Link]
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[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate . MDPI. [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... . ResearchGate. [Link]
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses . Accounts of Chemical Research. [Link]
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Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines . Chemical Communications (RSC Publishing). [Link]
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A Senior Application Scientist's Guide to the In Vitro Assay Validation of (5-(Furan-3-yl)pyridin-3-yl)methanamine as a Putative Monoamine Oxidase B Inhibitor
This guide provides a comprehensive framework for the in vitro assay validation of (5-(Furan-3-yl)pyridin-3-yl)methanamine, a novel compound with structural motifs suggestive of monoamine oxidase (MAO) inhibition. In the absence of established biological targets for this molecule, we will proceed with a scientifically driven hypothesis that its pyridine and methanamine moieties may confer inhibitory activity against MAO, particularly the B isoform (MAO-B), a key target in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of various assay methodologies, present supporting experimental designs, and explain the rationale behind each step of the validation process, ensuring scientific integrity and trustworthiness in the generated data. The validation parameters discussed are aligned with the principles outlined in the ICH Q2(R1) guidelines.[4][5][6]
Introduction: The Rationale for Targeting Monoamine Oxidase B
Monoamine oxidases are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters.[7][8][9] The two isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor selectivity.[7][9] While MAO-A inhibitors are primarily used in the treatment of depression, selective MAO-B inhibitors are valuable in managing neurodegenerative disorders by preventing the breakdown of dopamine.[2][3][10] The progressive loss of dopaminergic neurons is a hallmark of Parkinson's disease, making MAO-B a compelling therapeutic target.[3]
The structure of (5-(Furan-3-yl)pyridin-3-yl)methanamine, featuring an amine group susceptible to oxidation, warrants investigation into its potential as an MAO inhibitor. This guide will compare and contrast two robust in vitro assay platforms for this purpose: a high-throughput fluorescent-based assay and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Comparative Overview of In Vitro Assay Methodologies
The choice of an in vitro assay platform is a critical decision in early-stage drug discovery, balancing throughput, sensitivity, and specificity. Here, we compare two prevalent methods for assessing MAO-B inhibition.
| Feature | Fluorescent-Based Assay | LC-MS/MS-Based Assay |
| Principle | Indirectly measures MAO-B activity by detecting H₂O₂, a byproduct of monoamine oxidation, using a fluorescent probe.[1][11][12] | Directly measures the formation of a specific metabolite from a known MAO-B substrate.[13][14] |
| Throughput | High-throughput, suitable for screening large compound libraries.[11][12][15] | Lower throughput, more suitable for confirmation and detailed kinetic studies.[13] |
| Sensitivity | High sensitivity, but susceptible to interference from fluorescent compounds. | Very high sensitivity and specificity, minimizing false positives.[13] |
| Cost | Generally lower cost per well. | Higher initial instrument cost and operational expenses. |
| Expertise | Requires basic cell culture and plate reader experience. | Requires specialized expertise in analytical chemistry and mass spectrometry. |
| Application | Primary screening, IC₅₀ determination. | IC₅₀ confirmation, mechanism of action studies, reaction phenotyping. |
Experimental Design and Validation Workflow
A robust validation process is essential to ensure that the chosen assay is "fit for purpose." The following workflow outlines the key stages of validation, applicable to both assay methodologies.
Caption: A four-phase workflow for in vitro assay validation.
Detailed Experimental Protocols
High-Throughput Fluorescent-Based MAO-B Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[1][8]
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a substrate solution (e.g., benzylamine) and a fluorescent probe solution (e.g., Amplex Red) with horseradish peroxidase (HRP).[12]
-
Prepare serial dilutions of (5-(Furan-3-yl)pyridin-3-yl)methanamine, a known MAO-B inhibitor (e.g., Selegiline) as a positive control, and a negative control (vehicle, e.g., DMSO).[1][16]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the test compound dilutions, positive control, and negative control to the wells.
-
Add the MAO-B enzyme solution to all wells and incubate.
-
Initiate the reaction by adding the substrate/probe solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive and negative controls.
-
Determine the IC₅₀ value for (5-(Furan-3-yl)pyridin-3-yl)methanamine by fitting the data to a dose-response curve.
-
LC-MS/MS-Based MAO-B Inhibition Assay
This method offers high specificity by directly quantifying the product of the MAO-B reaction.[13][14]
Protocol:
-
Reaction Incubation:
-
Prepare reaction mixtures containing recombinant human MAO-B, assay buffer, and serial dilutions of the test compound, positive control (Selegiline), and negative control.
-
Pre-incubate the mixtures.
-
Initiate the reaction by adding a specific MAO-B substrate (e.g., kynuramine).[7][9][13]
-
Incubate for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into an LC-MS/MS system.
-
Separate the analyte (product) and internal standard using a suitable chromatography method.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value using a dose-response curve.
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters based on ICH Q2(R1) guidelines.[4][6]
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[6] | No significant interference from the vehicle or other matrix components. |
| Precision | The closeness of agreement between a series of measurements. | Repeatability (intra-assay): RSD ≤ 15%. Intermediate Precision (inter-assay): RSD ≤ 20%. |
| Accuracy | The closeness of the test results to the true value. | The mean value should be within ±15% of the nominal value. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range of the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision and accuracy within acceptable limits. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like incubation time or temperature. |
Comparative Analysis with Alternative Compounds
To contextualize the inhibitory potential of (5-(Furan-3-yl)pyridin-3-yl)methanamine, it should be benchmarked against established MAO-B inhibitors.
| Compound | Class | Mechanism | Reported IC₅₀ for MAO-B |
| Selegiline (L-deprenyl) | Propargylamine | Irreversible Inhibitor | ~7.04 nM[11][12] |
| Rasagiline | Propargylamine | Irreversible Inhibitor | ~0.036 µM[17] |
| Safinamide | α-aminoamide derivative | Reversible Inhibitor | ~0.23 µM[10] |
| Lazabemide | Pyridyl derivative | Reversible Inhibitor | Varies by study |
Mechanism of Action Studies
Beyond determining the IC₅₀, understanding the mechanism of inhibition is crucial.
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The Furan Scaffold: A Comparative Guide to its Ascendancy in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the landscape of medicinal chemistry is in a perpetual state of evolution. Amidst the vast expanse of heterocyclic scaffolds, the furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—has unequivocally established itself as a "privileged scaffold".[1] Its unique electronic signature and structural versatility have propelled a multitude of furan-containing compounds from the laboratory bench to clinical practice. This guide offers an in-depth comparative analysis of furan-based compounds across key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights to empower your drug discovery endeavors.
The Furan Advantage: More Than a Phenyl Mimic
The furan moiety is often employed as a bioisostere for a phenyl ring, a strategic substitution that can significantly enhance a molecule's pharmacological profile.[2] This is not merely a substitution of equals; the introduction of the oxygen heteroatom imparts a unique set of steric and electronic properties. It can improve metabolic stability, modulate the hydrophilic-lipophilic balance, and critically, the ether oxygen can act as a hydrogen bond acceptor, fostering stronger interactions with biological targets.[2][3] These subtle yet profound modifications are frequently the key to unlocking enhanced potency and selectivity.[2]
A Comparative Analysis of Furan-Containing Compounds in Oncology
The quest for novel anticancer agents has led to the extensive exploration of furan derivatives, which have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the induction of apoptosis.[2][4]
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table provides a comparative overview of the in vitro cytotoxic activity of various furan-containing compounds against prominent cancer cell lines.
| Compound Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Tricarbonyl Precursor | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [4] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [4] |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [6] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [6] |
| Bis-2(5H)-furanone | Compound 4e | C6 (Glioma) | 12.1 | [7] |
| Furan-fused Chalcone | Furan-fused derivative of 9 | HL60 (Leukemia) | 17.2 | |
| Furopyridone Derivative | Not Specified | KYSE70 (Esophageal Cancer) | 0.655 µg/mL | [8] |
| Furopyridone Derivative | Not Specified | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [8] |
| Reference Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | [9] |
Note: The data presented here is for comparative purposes. IC50 values can vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) in Anticancer Furan Derivatives
The anticancer activity of furan-based compounds is exquisitely sensitive to their substitution patterns. Key takeaways from structure-activity relationship studies include:
-
Substitutions at the 2- and 5-positions of the furan ring are often critical for modulating biological activity.[2]
-
Electron-withdrawing groups , such as a nitro group, can enhance anticancer potency.[2]
-
Fusion of the furan ring to other cyclic systems, such as in benzofurans or furan-fused chalcones, can significantly increase antiproliferative effects.
Mechanistic Insights: A Look at Signaling Pathways
Many furan-containing anticancer agents exert their effects by modulating critical signaling pathways that govern cell survival and proliferation. For instance, some furan derivatives have been shown to promote the activity of the tumor suppressor protein PTEN, which in turn inhibits the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are frequently dysregulated in cancer.[4]
Caption: Furan derivatives can induce anticancer effects by activating PTEN, a tumor suppressor that negatively regulates the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.
Furan Derivatives as a New Frontier in Antibacterial Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Furan-containing compounds have emerged as a promising class of antibacterials with activity against both Gram-positive and Gram-negative bacteria.[6][10]
Quantitative Comparison of Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for a selection of furan derivatives against common bacterial pathogens.
Table 2: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Reference |
| Nitrofurantoin | 1.5625 | 1 | |
| Furan-rhodanine derivative 4l | - | 2-4 | |
| Furanone Sulfone 26 | 8 | - | |
| Furan fatty acid (7,10-EODA) | 125-250 | 125-250 | [11] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Salmonella enterica (MIC in µg/mL) | Reference |
| Furazolidone | 16 | - | |
| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | 64 | - | |
| Furan derivative 101 | - | 0.78 |
Mechanism of Action: The Nitrofurans
Nitrofurans, such as nitrofurantoin, are a well-established class of furan-based antibiotics. Their mechanism of action is contingent on the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.
Caption: The antibacterial mechanism of nitrofurans involves their reduction by bacterial nitroreductases to form reactive intermediates that cause widespread cellular damage.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed methodologies for key assays used to evaluate the biological activity of furan-containing compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Furan-containing test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 1 to 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of furan-containing compounds using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Furan-containing test compounds
-
Positive control (a known antibiotic)
-
Negative control (broth with solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of the furan-containing compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to the positive and negative control wells.
-
Incubation: Incubate the microtiter plates at 37°C for 16-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide underscores the remarkable versatility of furan derivatives in medicinal chemistry, with demonstrated efficacy in both oncology and infectious diseases. The provided experimental protocols offer a standardized framework for the evaluation of new furan-containing compounds, ensuring the generation of robust and reproducible data.
Future research will undoubtedly focus on the synthesis of novel furan derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action. A thorough understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of the next generation of furan-based drugs. Furthermore, a comprehensive evaluation of their pharmacokinetic and toxicological profiles will be essential for their successful translation from the laboratory to the clinic. The continued investigation of this remarkable heterocyclic scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.
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MDPI. (2022). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furan-Pyridine Compounds
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful therapeutic development. Furan-pyridine scaffolds, a class of heterocyclic compounds with significant pharmacological potential, present unique analytical challenges. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of furan-pyridine compounds, supported by experimental data and protocols grounded in international regulatory standards. Our focus is to equip you with the scientific rationale and practical steps to ensure your analytical methods are fit for purpose, yielding reliable and reproducible data throughout the drug development lifecycle.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a regulatory hurdle but a critical scientific endeavor to guarantee the quality, safety, and efficacy of pharmaceutical products.[3] For furan-pyridine compounds, a thoughtful selection and validation of analytical techniques are paramount to accurately quantify the active pharmaceutical ingredient (API), detect and control impurities, and assess stability.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for furan-pyridine compounds is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., quantification, impurity profiling, or identification). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of pharmaceutical analysis, each offering distinct advantages.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio. |
| Applicability | Ideal for non-volatile and thermally labile compounds. The polar nature of many furan-pyridine derivatives makes them well-suited for reversed-phase HPLC. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile furan-pyridine compounds. |
| Linearity (R²) | Typically ≥ 0.999[4] | Generally ≥ 0.995[5] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0%[5] |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0%[5] |
| Sensitivity (LOD/LOQ) | Method-dependent, but can achieve low ng/mL to pg/mL levels. | Highly sensitive, capable of detecting compounds at ppb levels or lower.[5] |
Navigating the Regulatory Landscape: ICH Guidelines for Method Validation
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures. The ICH Q2(R1) guideline, and its recent revision Q2(R2), outlines the necessary validation characteristics and the experimental data required for various analytical methods.[6][7][8]
The validation process can be visualized as a logical workflow, ensuring that all critical parameters are systematically evaluated.
Caption: Workflow for Analytical Method Validation.
Key Validation Parameters Explained
A thorough analytical method validation encompasses the evaluation of several key performance characteristics to ensure the method is suitable for its intended purpose.[9]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][10] For furan-pyridine compounds, this is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[11][12] The analytical method must be able to separate the intact drug from these degradants.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] A minimum of five concentrations is typically recommended to establish linearity.[9]
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: This expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by applying the method to a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
Experimental Protocol: A Validated HPLC Method for a Novel Furan-Pyridine Compound
The following is a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the quantification of a hypothetical furan-pyridine compound ("FP-1").
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of FP-1 (purity > 99.5%).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Step-by-Step Validation Protocol
The logical flow of the validation experiments is crucial for an efficient and comprehensive assessment of the method's performance.
Caption: Experimental Workflow for HPLC Method Validation.
1. Specificity (Forced Degradation Study)
-
Objective: To demonstrate that the method is able to separate FP-1 from its potential degradation products.
-
Procedure:
-
Prepare solutions of FP-1 (e.g., 1 mg/mL) and subject them to the following stress conditions:[11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
-
Acceptance Criteria: The method should demonstrate baseline separation of the FP-1 peak from all degradation product peaks. The peak purity of FP-1 should be confirmed using the DAD.
2. Linearity and Range
-
Objective: To establish the linear relationship between the concentration of FP-1 and the detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of FP-1 reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo matrix with known amounts of FP-1 at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze six replicate samples of FP-1 at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of FP-1 that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of FP-1 that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.[13]
-
-
-
Acceptance Criteria: The determined LOD and LOQ values should be appropriate for the intended purpose of the method (e.g., for impurity analysis, the LOQ should be at or below the reporting threshold).
6. Robustness
-
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample of FP-1 under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Conclusion
The validation of analytical methods for furan-pyridine compounds is a scientifically rigorous process that underpins the entire drug development pipeline. By adhering to the principles outlined in the ICH guidelines and employing a systematic approach to evaluate key performance characteristics, researchers can ensure the generation of high-quality, reliable, and reproducible data. This guide provides a framework for comparing and selecting appropriate analytical techniques and offers a detailed protocol for the validation of an HPLC method. A well-validated analytical method is not just a regulatory requirement; it is a testament to the scientific integrity of your research and a critical component in the journey to bring safe and effective medicines to patients.
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A Comparative Spectroscopic Guide to (5-(Furan-3-yl)pyridin-3-yl)methanamine and Its Analogs
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Molecules incorporating both furan and pyridine scaffolds are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. This guide provides a detailed comparative analysis of the expected spectroscopic characteristics of (5-(Furan-3-yl)pyridin-3-yl)methanamine, a molecule of synthetic interest, by examining the empirical data of its structural analogs. By dissecting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of simpler, related structures, we can build a robust predictive framework for the spectroscopic signature of our target compound.
This document is intended for researchers and professionals in the chemical sciences. The experimental protocols and interpretive logic are presented to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.
Rationale for Analog Selection
Given the absence of published, peer-reviewed spectroscopic data for (5-(Furan-3-yl)pyridin-3-yl)methanamine at the time of this writing, a comparative approach using structurally related analogs is the most scientifically rigorous method for predicting its spectral features. The chosen analogs isolate specific structural motifs of the target molecule, allowing for a systematic deconstruction of their individual contributions to the overall spectra.
Figure 2. Predicted key fragmentation pathways for (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is essential. The following are generalized, best-practice protocols for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
Figure 3. Standard workflow for NMR data acquisition.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
This guide establishes a detailed spectroscopic prediction for (5-(Furan-3-yl)pyridin-3-yl)methanamine through a systematic comparison with structurally relevant analogs. By understanding the contributions of the aminomethyl-pyridine and furan moieties, researchers can more effectively identify and characterize this target molecule in complex reaction mixtures. The ¹H NMR is expected to show distinct signals for all aromatic protons, a characteristic methylene signal around 3.9 ppm, and a broad amine signal. The ¹³C NMR will confirm the carbon skeleton, while IR spectroscopy will provide clear evidence for the primary amine and the aromatic systems. Finally, mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns, including benzylic cleavage. This predictive framework serves as a valuable tool for guiding future synthetic and analytical efforts.
References
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PubChem. 3-Aminomethylpyridine. National Center for Biotechnology Information. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for "Laccase-catalyzed synthesis of furan-2-yl carbinols". [Link]
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PubChem. 3-Phenylpyridine. National Center for Biotechnology Information. [Link]
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Ben-Ali, M., et al. (2018). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2018(4), M999. [Link]
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SpectraBase. 3-Phenylpyridine 13C NMR. Wiley. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. [Link]
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Safety Operating Guide
Personal protective equipment for handling (5-(Furan-3-yl)pyridin-3-yl)methanamine
An Essential Guide to the Safe Handling of (5-(Furan-3-yl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is based on the toxicological profiles of structurally related compounds. Always consult the official Safety Data Sheet (SDS) provided by your supplier for this specific chemical before commencing any work.
Hazard Profile: A Synthesis of Component Risks
-
Furan Moiety: The furan ring is associated with significant health risks. Furan itself is classified as extremely flammable, harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer.[2] It may also cause organ damage through prolonged or repeated exposure.[2] A critical, often overlooked hazard is the potential for furan and its derivatives to form explosive peroxides upon storage, especially if exposed to air.[3]
-
Pyridine Moiety: The pyridine component contributes to the compound's flammability and toxicity. Pyridine is a flammable liquid that is harmful via ingestion, skin contact, and inhalation, causing serious irritation to the skin and eyes.
-
Methanamine Moiety: Primary amines like methanamine can be corrosive and cause severe skin burns and eye damage.[4] Aromatic amines, a related class, are known to have variable permeation rates through different glove materials, necessitating careful selection of protective wear.[5]
Based on this composite analysis, (5-(Furan-3-yl)pyridin-3-yl)methanamine should be handled as a substance that is flammable, acutely toxic, a skin and eye irritant, and a potential carcinogen and mutagen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with this compound. All PPE should be donned before entering the designated work area and removed before exiting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving system: Nitrile inner gloves with thicker, chemical-resistant outer gloves (e.g., Butyl rubber or Silver Shield®/4H®). | Protects against skin contact, irritation, and potential absorption.[6][7] The double-gloving strategy provides a failsafe in case of a breach in the outer glove. |
| Eye & Face Protection | Indirect-vent, splash-resistant chemical goggles used in conjunction with a full-face shield.[6][8] | Provides comprehensive protection against splashes and vapors, which can cause severe eye irritation and damage.[9] Contact lenses should not be worn.[6] |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing. A chemically resistant apron should be worn for larger quantities or splash-prone procedures. | Protects against skin contact from spills and splashes.[7][10] Flame-resistant material is crucial due to the flammability risk from the furan and pyridine moieties. |
| Respiratory Protection | Use only within a certified chemical fume hood. For emergency situations or if a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and ammonia/methylamine is required.[6][11] | Mitigates inhalation risk. The compound is expected to be harmful if inhaled due to its furan, pyridine, and amine components.[2][9] |
| Foot Protection | Closed-toe, chemically resistant safety footwear.[8] | Protects feet from potential spills.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring a safe experimental outcome.
Designated Work Area
-
All work involving (5-(Furan-3-yl)pyridin-3-yl)methanamine must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
This area must be equipped with a certified chemical fume hood, an emergency eyewash station, and a safety shower.[12]
Pre-Operational Checklist
-
Verify Equipment: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.
Handling and Experimental Workflow
The following diagram outlines the core workflow for safely handling this compound, from initial preparation to temporary storage of the experimental setup.
Caption: Safe Handling Workflow for (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Specific Precautions
-
Preventing Ignition: This compound should be treated as flammable. Keep it away from all heat sources, sparks, and open flames.[2] All equipment used for transfer or stirring must be properly grounded to prevent static discharge.[3] Use only non-sparking tools.[2]
-
Avoiding Aerosols: Avoid creating dust or aerosols.[2] Handle the compound gently and avoid rapid additions or vigorous stirring that could disperse it into the air.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, work under an inert atmosphere (e.g., nitrogen or argon).
Spill and Exposure Management
In Case of Accidental Release:
-
Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[13] Collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately and show the SDS to the medical personnel.[14]
Disposal Plan: Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety. All waste generated from handling (5-(Furan-3-yl)pyridin-3-yl)methanamine is considered hazardous.
-
Waste Segregation: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, sealable, and properly labeled hazardous waste container.[12]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and clearly identify the contents, including "(5-(Furan-3-yl)pyridin-3-yl)methanamine" and any solvents used.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers and acids.[12]
-
Final Disposal: Disposal must be handled through your institution's EHS department. The likely disposal method for this type of organic waste is high-temperature incineration.[15] Do not discharge any amount of this chemical into drains or the general environment.[11][16]
By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with (5-(Furan-3-yl)pyridin-3-yl)methanamine, ensuring a safe and productive research environment.
References
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Spectrum Pharmacy Products. (2022, January 6). SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Unknown Source. (n.d.). Pyridine Standard Operating Procedure.
-
National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]
-
Wikipedia. (n.d.). Heterocyclic amine formation in meat. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Government of Canada. (2019, February 13). Furan Compounds Group. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Retrieved from [Link]
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Lin, G., et al. (n.d.). Dietary heterocyclic amines and the risk of lung cancer among Missouri women. Cancer Epidemiology, Biomarkers & Prevention. Retrieved from [Link]
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ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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Airgas. (2025, February 5). SAFETY DATA SHEET - Methylamine. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Furan-2-yl(phenyl)methanol. Retrieved from [Link]
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LinkedIn. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
